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  • Product: 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid
  • CAS: 1096977-35-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Introduction 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a complex organic molecule incorporating a thiophene-2-carboxylic acid moiety linked to a phenyl ring bearing a difluoromethoxy group.[1] The uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a complex organic molecule incorporating a thiophene-2-carboxylic acid moiety linked to a phenyl ring bearing a difluoromethoxy group.[1] The unique electronic properties of these constituent parts give rise to a distinctive NMR spectrum that is crucial for its structural elucidation and purity assessment. Understanding the expected chemical shifts is paramount for researchers working with this and related compounds in medicinal chemistry and materials science. This guide will deconstruct the molecule into its primary fragments to predict the chemical shifts and provide a rationale based on established NMR theory and data from similar structures.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene and phenyl rings, the proton of the difluoromethoxy group, and the acidic proton of the carboxylic acid. The predicted chemical shifts are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-The acidic proton is highly deshielded and often appears as a broad singlet which can exchange with trace amounts of water in the solvent.
Thiophene H-37.8 - 8.0Doublet3.5 - 4.0This proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It couples with H-4.
Thiophene H-47.2 - 7.4Doublet3.5 - 4.0This proton is coupled to H-3 and is influenced by the adjacent phenyl ring.
Phenyl H-2', H-6'7.6 - 7.8Doublet8.5 - 9.0These protons are ortho to the thiophene ring and are deshielded. They show coupling to H-3' and H-5'.
Phenyl H-3', H-5'7.1 - 7.3Doublet8.5 - 9.0These protons are ortho to the difluoromethoxy group and are influenced by its electronic effects. They couple with H-2' and H-6'.
Difluoromethoxy (-OCHF₂)6.6 - 7.0Triplet72.0 - 75.0The proton of the difluoromethoxy group is significantly deshielded and appears as a triplet due to coupling with the two fluorine atoms.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are detailed in the following table.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-COOH)162 - 165The carbonyl carbon of the carboxylic acid is highly deshielded.[3]
Thiophene C-2135 - 138This carbon is attached to the carboxylic acid group.
Thiophene C-5145 - 148This carbon is attached to the phenyl ring and is significantly deshielded.
Thiophene C-3128 - 131This carbon is adjacent to the carbon bearing the carboxylic acid.
Thiophene C-4125 - 128This carbon is adjacent to the carbon bearing the phenyl group.
Phenyl C-1'130 - 133The ipso-carbon attached to the thiophene ring.
Phenyl C-4'150 - 153 (t)The ipso-carbon attached to the difluoromethoxy group, expected to be a triplet due to C-F coupling.
Phenyl C-2', C-6'127 - 130These carbons are ortho to the thiophene ring.
Phenyl C-3', C-5'118 - 121These carbons are ortho to the difluoromethoxy group and are shielded.
Difluoromethoxy (-OCHF₂)115 - 118 (t)This carbon is directly bonded to two fluorine atoms, resulting in a significant downfield shift and a triplet multiplicity due to one-bond C-F coupling.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Dissolve 5-10 mg of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

3. Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

4. Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a conceptual workflow for spectral analysis.

Caption: Molecular structure with atom numbering for NMR assignments.

cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR) A->B Load Sample C Data Processing (Fourier Transform, Phasing, Referencing) B->C Raw Data (FID) D Spectral Interpretation (Chemical Shift and Coupling Constant Analysis) C->D Processed Spectrum E Structure Elucidation D->E Assignment of Signals

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Exploratory

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid CAS number and safety data sheet

An In-Depth Technical Guide to 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic Acid for Advanced Research Introduction: A Molecule of Interest in Modern Drug Discovery 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic Acid for Advanced Research

Introduction: A Molecule of Interest in Modern Drug Discovery

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Belonging to the family of thiophene carboxylic acids, its structure is distinguished by a central thiophene ring, a versatile scaffold known for its presence in numerous pharmaceuticals. The addition of a phenyl group substituted with a difluoromethoxy (-OCHF₂) moiety significantly influences the molecule's physicochemical properties. The difluoromethoxy group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, often enhancing metabolic stability and cell permeability, which are critical parameters in the optimization of lead compounds.

This guide provides a comprehensive overview of the technical data available for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, including its chemical identifiers, safety and handling protocols, a plausible synthetic pathway, and its potential applications in therapeutic research, drawing parallels from structurally related compounds.

Core Chemical and Physical Properties

Accurate identification and characterization are foundational to any scientific investigation. The primary identifiers and physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 1096977-35-3[1][2]
Molecular Formula C₁₂H₈F₂O₃S[1][2]
Molecular Weight 270.26 g/mol [1][2]
Synonyms 5-[4-(difluoromethoxy)phenyl]-2-thiophenecarboxylic acid[1][2]
Physical State Solid, powder/crystalline form (inferred from related compounds)[3][4]
InChI Key GEIKDXXXDUHSIO-UHFFFAOYSA-N[1]

Safety, Handling, and Storage Protocols

2.1 Hazard Identification and Precautionary Statements

The primary hazards associated with similar thiophene-based carboxylic acids include skin and eye irritation.[3][4][6]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.[3]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[3]
Acute Toxicity (Oral, Dermal)GHS07WarningMay be harmful if swallowed or in contact with skin.[4][6]
Respiratory IrritationGHS07WarningMay be harmful if inhaled and may cause respiratory tract irritation.[5][6]

2.2 Recommended Handling and Personal Protective Equipment (PPE)

Given the potential for irritation and toxicity, stringent handling procedures are essential.

  • Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid dust and aerosol formation.[3][5] The workspace should be equipped with an appropriate exhaust ventilation system.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[3]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection : A lab coat is mandatory. Ensure full coverage to prevent skin contact.

  • Hygiene Measures : Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

2.3 First Aid Measures

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[5]

  • Skin Contact : Immediately wash off with soap and plenty of water.[5]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

In all cases of exposure, seek medical advice or attention.

2.4 Storage and Stability

  • Storage Conditions : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

  • Stability : The compound is expected to be stable under recommended storage conditions.[5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[5][6]

  • Hazardous Decomposition Products : Thermal decomposition may produce oxides of carbon (CO, CO₂) and sulfur.[5]

Synthesis and Purification Workflow

The synthesis of 5-aryl-thiophene-2-carboxylic acids often involves multi-step processes. A common and effective strategy is the Suzuki coupling reaction to form the carbon-carbon bond between the thiophene and phenyl rings, followed by saponification of an ester to yield the final carboxylic acid.

3.1 Proposed Synthetic Pathway

The following diagram illustrates a plausible two-step synthesis starting from commercially available precursors.

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Saponification A Methyl 5-bromothiophene-2-carboxylate C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->C B 4-(Difluoromethoxy)phenylboronic acid B->C D Methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate C->D E Methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate F 1. LiOH, THF/H₂O 2. HCl (aq) E->F G 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid F->G

Caption: Proposed two-step synthesis of the target compound.

3.2 Step-by-Step Experimental Protocol

Step 1: Suzuki Coupling

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-(difluoromethoxy)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid.

Applications in Research and Drug Development

The thiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The introduction of the difluoromethoxy-phenyl moiety suggests potential utility in several therapeutic areas, primarily due to the group's ability to improve metabolic stability and binding affinity.[7]

4.1 Anticancer Potential

Structurally related thiophene carboxamides have been shown to act as mimics of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the difluoromethoxy group can enhance binding within the colchicine-binding site of tubulin through favorable hydrophobic interactions.[7] Derivatives have demonstrated IC₅₀ values in the low micromolar range against liver cancer cell lines.[7]

Mechanism_of_Action Compound Thiophene Carboxylic Acid Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Tubulin->Microtubule Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disruption Leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Triggers

Caption: Potential mechanism of anticancer activity via tubulin inhibition.

4.2 Antimicrobial and Anti-infective Research

Thiophene derivatives have also been explored as anti-infective agents. For instance, 3-[(2,6-difluorobenzoyl)amino]-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid was identified as an inhibitor of K1 capsule formation in E. coli, a key virulence factor.[8] This suggests that the 5-phenylthiophene-2-carboxylic acid core could serve as a starting point for developing novel antivirulence drugs that disarm pathogens rather than killing them, potentially reducing the pressure for antibiotic resistance.

4.3 Metabolic Disease Research

Other research has pointed to fluorinated thiophene derivatives as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in triglyceride synthesis.[7] Inhibition of DGAT-1 is a therapeutic strategy for treating obesity and metabolic syndrome. The fluorine atoms in the difluoromethoxy group are known to improve metabolic stability, a desirable trait for drugs targeting chronic conditions.[7]

Conclusion

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a compound with significant potential for application in drug discovery and development. Its structural features, particularly the combination of the proven thiophene scaffold and the modulating difluoromethoxy group, make it an attractive candidate for exploration as an anticancer, antimicrobial, or metabolic disease therapeutic. The information provided in this guide on its properties, safe handling, and synthesis offers a solid foundation for researchers and scientists to undertake further investigation into its biological activities and therapeutic promise.

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Foundational

Elucidating the Solid-State Architecture: A Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive framework for the structural elucidation of 5-[4-(difluoromethoxy)phenyl]thiophene...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, a molecule of interest in contemporary drug discovery and materials science. Thiophene-based carboxylic acids are a privileged scaffold, and the introduction of a difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for rationalizing its behavior and for designing next-generation analogues with enhanced performance.

This document eschews a conventional template, instead presenting a logical and field-proven workflow that a research scientist would follow. It begins with the foundational steps of synthesis and crystallization, progresses through the technical intricacies of single-crystal X-ray diffraction (SC-XRD), and culminates in the anticipated structural features and their interpretation. The protocols herein are designed to be self-validating, with explanations grounded in established crystallographic principles.

Synthesis and High-Purity Crystallization

The prerequisite for any crystallographic study is the availability of high-purity material that can form diffraction-quality single crystals. The presence of impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.

Proposed Synthetic Pathway

A plausible and efficient method for synthesizing the title compound is via a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Step-by-step Synthesis Protocol:

  • Reactant Preparation: Begin with commercially available 5-bromothiophene-2-carboxylic acid and 4-(difluoromethoxy)phenylboronic acid.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromothiophene-2-carboxylic acid (1.0 eq), 4-(difluoromethoxy)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture, acidify with 1M HCl to protonate the carboxylic acid, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve >98% purity.

Growing Diffraction-Quality Single Crystals

The formation of single crystals is often the most challenging step. It is an empirical process that relies on achieving slow supersaturation of the compound in a suitable solvent system.

Step-by-step Crystallization Protocol:

  • Solvent Screening: In small vials, test the solubility of the purified compound (a few milligrams) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and with gentle heating. Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation (Primary Method):

    • Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent (e.g., methanol or acetone) in a clean vial.

    • Cover the vial with a cap or parafilm and pierce it with a needle a few times to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Colorless, block-shaped crystals are anticipated.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent").

    • Place this vial, uncapped, inside a larger, sealed jar containing a more volatile solvent in which the compound is insoluble (the "outer solvent" or anti-solvent, e.g., hexane).

    • The slow diffusion of the anti-solvent vapor into the inner solvent will gradually reduce the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[1] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2]

Experimental and Computational Workflow

The journey from a single crystal to a refined 3D structure involves several sequential steps, each critical for a successful outcome.

XRD_Workflow cluster_exp Experimental Phase cluster_proc Data Processing cluster_solve Structure Solution & Refinement crystal 1. Select & Mount Single Crystal data_coll 2. X-ray Data Collection crystal->data_coll On Diffractometer integration 3. Data Integration & Scaling data_coll->integration absorption 4. Absorption Correction integration->absorption space_group 5. Space Group Determination absorption->space_group solution 6. Structure Solution (Direct Methods) space_group->solution refinement 7. Structure Refinement solution->refinement validation 8. Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol for Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryoloop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is mounted on a goniometer head in a modern X-ray diffractometer (e.g., Bruker AXS D8 VENTURE). A preliminary determination of the unit cell parameters is performed, followed by a full data collection strategy, which involves rotating the crystal and collecting diffraction intensities over a wide range of angles.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and scale the data. An empirical absorption correction is typically applied.

  • Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors and allow for the generation of an initial electron density map. This initial model is then refined using full-matrix least-squares on F², where atomic positions, displacement parameters, and other variables are adjusted to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Anticipated Crystal Structure and Molecular Features

While the specific crystal structure of the title compound is not yet reported, we can make robust predictions based on the known structures of similar thiophene-2-carboxylic acid derivatives.[3]

Predicted Crystallographic Data

The following table summarizes the type of crystallographic data that would be obtained from the analysis.

ParameterAnticipated Value/Information
Chemical FormulaC₁₂H₈F₂O₃S[4]
Formula Weight270.26 g/mol [4]
Crystal SystemMonoclinic or Triclinic
Space GroupLikely centrosymmetric (e.g., P2₁/c or P-1)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (molecules/unit cell)Typically 2, 4, or 6
Density (calculated)g/cm³
Final R indices [I>2σ(I)]R₁ (e.g., < 0.05), wR₂ (e.g., < 0.15)
Goodness-of-fit (S)~1.0
Molecular Geometry and Conformation

The molecule consists of a central thiophene ring linked to a phenyl ring and a carboxylic acid group. The C-S bond distances in the thiophene ring are expected to be in the range of 1.70-1.72 Å, and the C-S-C angle is anticipated to be around 90-91°.[3] A key conformational feature is the dihedral angle between the plane of the thiophene ring and the phenyl ring. Due to potential steric interactions, these rings are unlikely to be perfectly coplanar, with an expected twist angle in the range of 30-50°.[3]

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A near-certain feature of the crystal structure is the formation of a robust, centrosymmetric dimer through intermolecular hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a highly prevalent and stable motif in the solid-state structures of carboxylic acids.

Caption: Anticipated Carboxylic Acid Hydrogen-Bonded Dimer.

This R₂²(8) graph set motif is a primary driver of the crystal packing. Further packing will be influenced by weaker interactions, such as C-H···O or C-H···F hydrogen bonds, and π-π stacking between aromatic rings, depending on the relative orientation of the dimers. The difluoromethoxy group, with its potential for weak hydrogen bonding and dipole interactions, will also play a crucial role in dictating the final crystal architecture.

Conclusion

This guide has outlined a rigorous and comprehensive pathway for determining the crystal structure of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. The resulting structural data—including bond lengths, conformational angles, and intermolecular interactions—are invaluable for structure-activity relationship (SAR) studies in drug development and for understanding the solid-state properties relevant to materials science. The anticipated formation of a strong hydrogen-bonded dimer is expected to be the defining feature of its supramolecular chemistry.

References

  • Vulcanchem. (n.d.). 4-(Difluoromethoxy)thiophene-2-carboxylic acid () for sale.
  • Zhang, L., & Gu, W. (2013). Crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, C12H7F3O2S. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 243-244.
  • PubChemLite. (n.d.). 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA2007394A1 - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • MDPI. (2023). Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. Retrieved from [Link]

  • NextSDS. (n.d.). 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • Luleå University of Technology. (2024). Instrumental Analysis - X-ray diffraction (XRD) 5,0 HP- FOR041F. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(difluoromethyl)thiophene-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Henry Ford Health Scholarly Commons. (1959). X-Ray Diffraction Analysis. Retrieved from [Link]

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Exploratory

Physicochemical Dynamics of Difluoromethoxy Thiophene Derivatives: Molecular Weight and Partition Coefficient (LogP) Profiling

Executive Summary The strategic incorporation of fluorine remains a cornerstone of modern drug design, with fluorinated compounds representing a significant fraction of newly approved therapeutics 1. Among fluorinated mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine remains a cornerstone of modern drug design, with fluorinated compounds representing a significant fraction of newly approved therapeutics 1. Among fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a highly versatile bioisostere. When conjugated with a thiophene ring—a classical bioisostere for benzene—the resulting difluoromethoxy thiophene scaffold offers medicinal chemists a powerful tool to fine-tune Molecular Weight (MW) and Partition Coefficient (LogP). This technical guide explores the physicochemical causality, quantitative structure-property relationships (QSPR), and self-validating experimental protocols required to accurately profile these derivatives.

The Physicochemical Anatomy of Difluoromethoxy Thiophenes

Molecular Weight (MW) Dynamics

In the context of Lipinski’s Rule of 5, maintaining a low molecular weight is critical for ensuring oral bioavailability and reducing the probability of off-target toxicity. The –OCF₂H group adds exactly 67.03 g/mol to a molecular scaffold. For example, the foundational building block 4-(Difluoromethoxy)thiophene-2-carboxylic acid has a molecular weight of 194.16 g/mol 2. This low baseline MW provides a substantial "budget" for downstream functionalization (e.g., amide coupling or cross-coupling reactions) without exceeding the 500 Da threshold, making it an ideal starting point for fragment-based drug discovery (FBDD).

Partition Coefficient (LogP) and Bioisosterism

LogP is the definitive metric for lipophilicity, dictating a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group exhibits a "dynamic" lipophilicity due to the rotational freedom of the C–O bond 3.

Unlike the perfluorinated –OCF₃ group, which acts as a strictly hydrophobic, electron-withdrawing sink, the –OCF₂H group retains a polarized C–H bond. This allows it to act as a lipophilic hydrogen-bond donor 4. Consequently, it serves as a highly nuanced bioisostere for hydroxyl (–OH), thiol (–SH), and methoxy (–OCH₃) groups 5. Experimental Δ LogP values (LogP (XCF2H)​

  • LogP (XCH3)​ ) typically range from -0.1 to +0.4, allowing chemists to increase metabolic stability without drastically inflating overall lipophilicity 5.

Quantitative Structure-Property Relationship (QSPR)

The interplay between structural modification, LogP, and biological efficacy is highly predictable in thiophene derivatives. As demonstrated in Table 1, the baseline LogP of 4-(Difluoromethoxy)thiophene-2-carboxylic acid is 1.8, placing it in the optimal range for membrane permeability. The addition of a chlorine atom increases the LogP to 2.3 due to the dense electron cloud and polarizability of the halogen, though this slightly reduces aqueous solubility 2.

Table 1: Physicochemical and Biological Profiling of Thiophene-2-Carboxylic Acid Derivatives

CompoundMolecular FormulaMW ( g/mol )LogPIC₅₀ (Hep3B)Mechanistic Note
4-(Difluoromethoxy)thiophene-2-COOH C₆H₄F₂O₃S194.161.85.46 µMOptimal balance of lipophilicity and H-bond donation for tubulin binding 2.
4-Chloro-3-(difluoromethoxy) analogue C₆H₃ClF₂O₃S228.602.312.58 µMEnhanced electrophilicity; increased LogP reduces solubility, lowering efficacy 2.
Non-fluorinated analogue C₆H₆O₃S158.171.2>50 µMLack of electron-withdrawing effects and optimal hydrophobic contacts 2.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, LogP must be determined using protocols that inherently validate their own outputs. Below are the two gold-standard methodologies for profiling difluoromethoxy thiophenes.

Thermodynamic Shake-Flask Method (OECD 107)

Causality: The shake-flask method is the absolute baseline for LogP determination because it measures the true thermodynamic equilibrium of the un-ionized molecule, free from the matrix effects of solid-phase chromatographic supports.

  • Mutual Saturation: Stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C.

    • Causality: Octanol dissolves ~2.3 M water, and water dissolves ~4.5x10⁻³ M octanol. Failing to pre-saturate leads to phase volume shifts during the experiment, mathematically skewing the final concentration ratios.

  • Analyte Dissolution: Dissolve 10 mg of the difluoromethoxy thiophene derivative in 10 mL of the pre-saturated octanol phase.

    • Causality: Starting in the lipophilic phase ensures complete dissolution of the hydrophobic –OCF₂H compound, preventing micro-crystal formation at the biphasic interface.

  • Equilibration & Separation: Combine with 10 mL of pre-saturated buffer. Rotate mechanically at 100 strokes/min for 60 minutes. Centrifuge at 3000 rpm for 15 minutes.

    • Causality: Gentle rotation maximizes interfacial surface area without forming stable emulsions. Centrifugation is critical to break any micro-emulsions that would artificially inflate the aqueous phase concentration.

  • Quantification & Self-Validation: Quantify both phases via HPLC-UV.

    • Self-Validating Step (Mass Balance): Calculate the total mass recovered ( Moctanol​+Mwater​ ). If the recovered mass does not equal the initial mass ± 5%, the assay must be rejected due to potential precipitation, volatility, or interfacial adsorption.

High-Throughput RP-HPLC Method (OECD 117)

Causality: While the shake-flask method is highly accurate, it is low-throughput. RP-HPLC leverages the hydrophobic interactions between the difluoromethoxy group and a C18 stationary phase to estimate LogP rapidly, requiring only micrograms of material.

  • Calibration: Inject 6 reference compounds with known, validated LogP values (e.g., acetanilide, toluene, chlorobenzene) to plot logk′ (capacity factor) versus LogP.

  • Isocratic Elution: Inject the thiophene derivative using an isocratic mobile phase (e.g., 50:50 Methanol:Water) at a flow rate of 1.0 mL/min.

    • Causality: Isocratic conditions are mandatory. Gradient elution creates a non-linear, unpredictable relationship between retention time and lipophilicity, invalidating the calibration curve.

  • Dead Time Measurement & Calculation: Inject thiourea to determine the column dead time ( t0​ ). Calculate the capacity factor k′=(tR​−t0​)/t0​ . Interpolate the LogP of the difluoromethoxy thiophene from the linear calibration curve.

Mechanistic Workflows and Pathway Visualizations

The following diagrams illustrate the logical progression of LogP validation and the subsequent pharmacological impact of optimized lipophilicity in difluoromethoxy thiophenes.

LogP_Workflow A Compound Synthesis (Difluoromethoxy Thiophene) B Purity Verification (HPLC/NMR >95%) A->B C LogP Assessment Strategy B->C D Shake-Flask Method (Thermodynamic) C->D Absolute Baseline E RP-HPLC Method (Chromatographic) C->E High Throughput F Phase Separation & Quantification D->F G Retention Time Correlation E->G H Data Consolidation & Mass Balance Validation F->H G->H

Fig 1. Self-validating workflow for the determination and cross-verification of LogP values.

Pharmacological_Pathway A Difluoromethoxy Thiophene (Optimized LogP ~1.8 - 2.3) B Enhanced Membrane Permeability (Lipophilicity-Driven) A->B C Tubulin Colchicine Site Binding (Hydrophobic Contacts via -OCF2H) B->C D Microtubule Polymerization Disruption C->D E ROS Generation & Cell Cycle Arrest D->E F Apoptosis Induction (Hep3B / MCF-7 Cancer Cells) E->F

Fig 2. Pharmacological pathway of difluoromethoxy thiophenes driven by optimized LogP.

Conclusion

The difluoromethoxy thiophene scaffold represents a masterclass in physicochemical optimization. By leveraging the unique polarized C–H bond and dynamic rotational lipophilicity of the –OCF₂H group, medicinal chemists can tightly control Molecular Weight and LogP. Utilizing self-validating experimental protocols like the mass-balanced shake-flask method ensures that these parameters are accurately quantified, directly enabling the rational design of highly permeable, target-specific therapeutics.

References

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)
  • 4-(Difluoromethoxy)thiophene-2-carboxylic acid () for sale Vulcanchem
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems PMC - NIH
  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic
  • The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry Benchchem

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Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the proposed in vitro mechanism of action for the novel synthetic compound, 5-[4-(difluoromethoxy)phenyl]thiophene...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed in vitro mechanism of action for the novel synthetic compound, 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, a comprehensive analysis of structurally analogous compounds, particularly those sharing the phenylthiophene-2-carboxamide core and similarities with known tubulin inhibitors like Combretastatin A-4 (CA-4), strongly suggests a primary mechanism centered on the disruption of microtubule dynamics. This guide will, therefore, focus on the hypothesized role of this compound as a tubulin polymerization inhibitor and a potential vascular disrupting agent (VDA). We will provide a detailed exploration of the underlying molecular interactions and present a suite of robust in vitro experimental protocols to rigorously test this hypothesis.

Introduction: The Emerging Potential of Phenylthiophene Carboxamides in Oncology

The thiophene ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific class of phenylthiophene-2-carboxylic acid derivatives has garnered significant interest for its potential as anticancer agents. Structural similarities to combretastatins, a class of potent antimitotic agents, have led to the investigation of these compounds as tubulin polymerization inhibitors.[2]

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a novel entity within this class. The presence of the difluoromethoxy group is of particular interest, as fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity.[3] This guide will lay the groundwork for investigating its in vitro mechanism of action, with a primary focus on its presumed interaction with tubulin.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

Based on the body of evidence from structurally related molecules, we hypothesize that 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid functions as a tubulin polymerization inhibitor, likely by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction is predicted to prevent the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream cellular events that culminate in cell cycle arrest and apoptosis.

The Central Role of Microtubules in Cell Proliferation

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the cytoskeleton. They play a pivotal role in several key cellular processes, including the maintenance of cell structure, intracellular transport, and most critically for cancer therapy, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is essential for their function.

The Combretastatin A-4 Analogy

Combretastatin A-4 (CA-4) is a natural product that has been extensively studied as a potent inhibitor of tubulin polymerization.[4] It binds to the colchicine site on β-tubulin, leading to the destabilization of microtubules. Thiophene carboxamides that mimic the structural features of CA-4 have been shown to exhibit similar biological activities.[2] Molecular docking studies on derivatives of 4-(difluoromethoxy)thiophene-2-carboxylic acid have suggested that the difluoromethoxy group can enhance binding within the hydrophobic colchicine-binding pocket.[3]

Downstream Cellular Consequences

The inhibition of tubulin polymerization by 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is expected to trigger the following sequential events within a cancer cell:

  • Disruption of the Microtubule Network: The primary effect is the net depolymerization of microtubules, leading to a collapse of the microtubule cytoskeleton.

  • Mitotic Arrest: The failure to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to an arrest of the cell cycle, typically at the G2/M phase.[5]

  • Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.

  • Vascular Disruption: In the context of a tumor microenvironment, the disruption of microtubule dynamics in endothelial cells can lead to a rapid change in cell shape, increased vascular permeability, and ultimately, a shutdown of tumor blood flow, classifying the compound as a potential Vascular Disrupting Agent (VDA).[6][7]

In Vitro Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a series of in vitro assays should be performed. The following protocols are designed to provide a comprehensive understanding of the compound's effects on tubulin polymerization and its cellular consequences.

Primary Validation: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in fluorescence of a reporter molecule that preferentially binds to polymeric tubulin.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in DMSO.

    • Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter.

    • Prepare positive controls (e.g., Paclitaxel as a polymerization enhancer and Nocodazole or Colchicine as a polymerization inhibitor) and a vehicle control (DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations, positive controls, and the vehicle control.

    • Initiate the reaction by adding the tubulin/GTP/fluorescent reporter mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

    • Compare the effect of the test compound to the positive and negative controls.

Expected Outcome: If the compound is a tubulin polymerization inhibitor, a dose-dependent decrease in the rate and extent of fluorescence increase will be observed.

Diagram: Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock add_compounds Add Compounds/Controls to 96-well Plate prep_compound->add_compounds prep_controls Prepare Positive/Vehicle Controls prep_controls->add_compounds prep_tubulin Prepare Tubulin Reaction Mix initiate_reaction Initiate Polymerization with Tubulin Mix prep_tubulin->initiate_reaction add_compounds->initiate_reaction read_fluorescence Measure Fluorescence at 37°C initiate_reaction->read_fluorescence plot_curves Plot Polymerization Curves read_fluorescence->plot_curves calc_ic50 Calculate IC50 plot_curves->calc_ic50 compare_controls Compare to Controls calc_ic50->compare_controls caption Workflow of the in vitro tubulin polymerization assay.

Caption: Workflow of the in vitro tubulin polymerization assay.

Cellular Validation: Immunofluorescence Microscopy of Microtubule Network

This cell-based assay visualizes the effect of the compound on the microtubule cytoskeleton in intact cells.

Principle: Immunofluorescence staining with an anti-tubulin antibody allows for the direct visualization of the microtubule network. Disruption of this network by a tubulin inhibitor will result in observable morphological changes.[8]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or A549) on coverslips in a multi-well plate.

    • Treat the cells with varying concentrations of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, a positive control (e.g., Nocodazole), and a vehicle control for a predetermined time (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorophore-conjugated secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the microtubule network and nuclei.

    • Qualitatively and quantitatively analyze the changes in microtubule morphology (e.g., density, length, and organization).

Expected Outcome: In cells treated with an effective concentration of the compound, the well-organized filamentous microtubule network will appear diffuse and fragmented compared to the vehicle-treated cells.

Diagram: Signaling Pathway of Tubulin Polymerization Inhibition

G compound 5-[4-(difluoromethoxy)phenyl] -thiophene-2-carboxylic acid tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits dimer α/β-Tubulin Dimer tubulin->dimer Part of dimer->polymerization microtubules Microtubules polymerization->microtubules spindle Mitotic Spindle Formation polymerization->spindle Required for microtubules->spindle mitosis Mitosis spindle->mitosis g2m_arrest G2/M Arrest mitosis->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces caption Proposed signaling pathway for tubulin inhibition.

Caption: Proposed signaling pathway for tubulin inhibition.

Functional Consequence: Cell Cycle Analysis by Flow Cytometry

This assay quantifies the effect of the compound on cell cycle progression.

Principle: Tubulin inhibitors that disrupt the mitotic spindle cause cells to arrest in the G2/M phase of the cell cycle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content of a large population of cells using flow cytometry.[9]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line in multi-well plates.

    • Treat the cells with the test compound at various concentrations for a duration that allows for one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells (including floating cells).

    • Fix the cells in cold 70% ethanol.

    • Stain the cells with a solution containing propidium iodide and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: A dose-dependent increase in the percentage of cells in the G2/M phase will be observed in treated cells compared to the vehicle control.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed in vitro assays.

AssayParameter5-[4-(difluoromethoxy)phenyl] thiophene-2-carboxylic acidPositive Control (e.g., Nocodazole)
Tubulin Polymerization IC50 (µM)To be determinedLiterature Value
Cell Viability (e.g., MTT) IC50 (µM) in HeLa cellsTo be determinedLiterature Value
Cell Viability (e.g., MTT) IC50 (µM) in A549 cellsTo be determinedLiterature Value
Cell Cycle Analysis % of Cells in G2/M (at IC50)To be determinedTo be determined

Conclusion and Future Directions

The in vitro experimental framework outlined in this guide provides a comprehensive approach to elucidating the mechanism of action of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. Based on strong evidence from structurally related compounds, it is hypothesized that this molecule acts as a tubulin polymerization inhibitor. The successful execution of these assays will not only validate this proposed mechanism but also provide critical data on its potency and cellular effects.

Future in vitro studies could explore its potential as a vascular disrupting agent using co-culture models of endothelial cells and fibroblasts to assess its impact on established vascular networks.[10] Furthermore, investigating its effects on multi-drug resistant cancer cell lines would be a valuable next step in its preclinical evaluation.

References

  • Hawash, M., Qaoud, M. T., Jaradat, N., Abdallah, S., Issa, S., Adnan, N., ... & Hawash, Z. (2022).
  • Karakas, D., Celik, F., Al-Suede, F. S. R., & Kaplancikli, Z. A. (2023).
  • Cytoskeleton, Inc. (2016, November 10). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. Retrieved from [Link]

  • Tozer, G. M., Kanthou, C., & Baguley, B. C. (2004). Combretastatin A4 phosphate.
  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
  • Doltade, S. N. (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • Cheng, J., Lu, Y., Wang, Y., Han, B., Zhang, J., & Li, J. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)
  • Noah, J. W., Ananthan, S., Evans, C. W., Nebane, N. M., Rasmussen, L., Sosa, M., ... & Aubé, J. (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E. coli UT189 bacterial capsule biogenesis. Probe Reports from the NIH Molecular Libraries Program.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Rebelo, S. P., De A, D. A., & Pinto, M. M. (2022). 3D-Cultured Vascular-Like Networks Enable Validation of Vascular Disruption Properties of Drugs In Vitro. Frontiers in Bioengineering and Biotechnology, 10, 894336.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Retrieved from [Link]

  • Siemann, D. W., Chaplin, D. J., & Horsman, M. R. (2009). Plant-derived vascular disrupting agents: Compounds, actions, and clinical trials. Current pharmaceutical design, 15(16), 1888-1897.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahweety, J. A. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(24), 8788.
  • Atkinson, J. M., Falconer, R. A., Edwards, D. R., Pennington, C. J., Siller, C. S., Shnyder, S. D., ... & Bibby, M. C. (2010). Development of a novel tumor-targeted vascular disrupting agent activated by MT-MMPs. Cancer research, 70(17), 6902-6912.
  • Trawick, M. L., & Pinney, K. G. (2022).

Sources

Exploratory

The Predicted Pharmacokinetic Profile of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid: A Technical Guide for Drug Development Professionals

Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is a critical determinant of its potential for clinical success. The journey of a drug through...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is a critical determinant of its potential for clinical success. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—governs its efficacy and safety. This technical guide provides a comprehensive, predictive analysis of the pharmacokinetic profile of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, a novel small molecule with potential therapeutic applications. By integrating in silico modeling with established in vitro assay methodologies, we will construct a robust, data-driven forecast of this compound's behavior in a biological system. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols.

The core structure of our subject molecule, featuring a thiophene ring, a difluoromethoxy-substituted phenyl group, and a carboxylic acid moiety, presents a unique combination of functionalities that will influence its ADME properties. Thiophene, a five-membered sulfur-containing heterocycle, is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2][3][4] The difluoromethoxy group is a strategic addition in modern drug design, often employed to enhance metabolic stability and modulate physicochemical properties.[5][6] The carboxylic acid group will significantly impact solubility and potential interactions with transporters.

This guide will dissect the predicted ADME characteristics of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, providing a predictive framework to guide further preclinical development.

I. Physicochemical Properties and Drug-Likeness Assessment: An In Silico Approach

The initial step in predicting the pharmacokinetic profile of a novel compound is to assess its fundamental physicochemical properties and evaluate its "drug-likeness" based on established computational models. These in silico methods provide a rapid and cost-effective means to identify potential liabilities before committing to resource-intensive in vitro and in vivo studies.[7][8][9][10][11]

A. Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a drug candidate.[12][13][14][15] The rule states that poor oral absorption is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not greater than 5

For 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, we can predict the following:

PropertyPredicted ValueCompliance
Molecular Weight~284.25 g/mol Yes
Hydrogen Bond Donors1 (from the carboxylic acid)Yes
Hydrogen Bond Acceptors4 (2 from the carboxylic acid, 2 from the difluoromethoxy group)Yes
Calculated logP~3.5-4.0Yes

Based on this initial assessment, the compound is fully compliant with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.[16]

B. Other Key Physicochemical Parameters

Beyond Lipinski's rule, other computed properties provide a more nuanced understanding of the molecule's behavior:

ParameterPredicted Value/CharacteristicImplication
Topological Polar Surface Area (TPSA) ~60-70 ŲGood cell permeability and oral bioavailability.
pKa ~3.5-4.5 (acidic)The carboxylic acid will be ionized at physiological pH, impacting solubility and transport.
Aqueous Solubility Moderate to low at neutral pHThe ionized carboxylic acid will enhance solubility, but the aromatic rings contribute to lipophilicity.

II. Predicted Absorption Profile

The absorption of an orally administered drug is a complex process influenced by its solubility, permeability, and stability in the gastrointestinal tract.

A. Intestinal Permeability: The Caco-2 Model

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption.[17][18][19] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, mimicking the intestinal epithelium.

Predicted Outcome for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid:

Based on its physicochemical properties, the compound is expected to exhibit moderate to high permeability . The lipophilic nature of the phenyl and thiophene rings will facilitate passive diffusion across the cell membrane. However, as an acidic compound, its ionization state at intestinal pH could influence the permeability rate.

Experimental Protocol: Caco-2 Permeability Assay [20][21]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Measurement:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time (A-to-B transport).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A transport) to assess active efflux.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

G cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER, Lucifer Yellow) B->C D Add test compound to apical or basolateral side C->D E Incubate and collect samples over time D->E F Quantify compound concentration by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Caco-2 Permeability Assay Workflow.

III. Predicted Distribution Characteristics

Once absorbed, a drug's distribution throughout the body is primarily governed by its binding to plasma proteins and its ability to penetrate tissues.

A. Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is free to interact with its target and to be metabolized and excreted.[22][23][24]

Predicted Outcome for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid:

Given its lipophilic character and acidic nature, the compound is predicted to exhibit high plasma protein binding (>90%), likely to albumin.

Experimental Protocol: Equilibrium Dialysis for PPB [25][26]

  • Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane is used.

  • Incubation: The test compound is added to plasma on one side of the membrane, and a protein-free buffer is placed on the other side.

  • Equilibration: The system is incubated at 37°C with gentle agitation to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sample Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.

  • Calculation: The fraction of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.

IV. Predicted Metabolic Profile

Drug metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds for excretion. The metabolic stability of a drug candidate is a key determinant of its half-life and dosing regimen.

A. Metabolic Stability: Liver Microsomal Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[27][28] The microsomal stability assay provides a measure of a compound's intrinsic clearance.

Predicted Outcome for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid:

The presence of the difluoromethoxy group is expected to confer high metabolic stability .[6][29] This group is known to be resistant to O-demethylation, a common metabolic pathway for methoxy groups.[5] The thiophene ring can be susceptible to oxidation, but the overall stability is predicted to be favorable.

Experimental Protocol: Liver Microsomal Stability Assay [30][31]

  • Incubation Mixture: The test compound is incubated with liver microsomes (human, rat, etc.) and a NADPH-regenerating system to initiate the metabolic reaction.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Microsomal Stability Assay Workflow A Incubate test compound with liver microsomes and NADPH B Collect samples at multiple time points A->B C Quench reaction with cold acetonitrile B->C D Quantify parent compound by LC-MS/MS C->D E Calculate in vitro half-life and intrinsic clearance D->E

Caption: Microsomal Stability Assay Workflow.

B. Cytochrome P450 (CYP) Inhibition

Assessing the potential of a compound to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[32][33][34][35][36]

Predicted Outcome for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid:

The thiophene moiety and the overall structure suggest a potential for moderate inhibition of some CYP isoforms, particularly CYP2C9 and CYP3A4. Experimental verification is essential.

Experimental Protocol: CYP Inhibition Assay (Fluorogenic) [36]

  • Reaction Setup: The test compound is pre-incubated with human liver microsomes and a specific fluorogenic probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4).

  • Reaction Initiation: The reaction is started by adding a NADPH-regenerating system.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

V. Predicted Excretion Pathway

The primary routes of excretion for small molecule drugs are renal (urine) and biliary (feces).

Predicted Excretion Route for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid:

Given the presence of a carboxylic acid group, which can be a substrate for renal transporters, and the potential for glucuronidation (a common metabolic pathway for carboxylic acids), the primary route of excretion is predicted to be renal .[1] However, if significant metabolism of the aromatic rings occurs, biliary excretion could also be a contributing pathway.

VI. Summary and Future Directions

This in-depth analysis provides a predictive pharmacokinetic profile for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, leveraging established in silico and in vitro methodologies.

Summary of Predicted Pharmacokinetic Properties:

ADME ParameterPredicted OutcomeRationale
Absorption Good oral bioavailabilityCompliant with Lipinski's Rule of Five, moderate to high predicted permeability.
Distribution High plasma protein bindingLipophilic and acidic nature.
Metabolism High metabolic stabilityThe difluoromethoxy group is resistant to metabolism.
Excretion Primarily renalPresence of a carboxylic acid group.
DDI Potential Moderate risk of CYP inhibitionStructural alerts from the thiophene moiety.

Future Directions:

The predictions outlined in this guide provide a strong foundation for the continued development of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. The next critical steps should involve the experimental validation of these predictions through the execution of the described in vitro ADME assays.[37][38][39] Positive outcomes from these studies would provide the necessary confidence to advance the compound into more complex preclinical studies, including in vivo pharmacokinetic assessments in animal models.

VII. References

  • Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed. (2002, January 15).

  • Lipinski's rule of five - Wikipedia.

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs.

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec.

  • Caco2 assay protocol.

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC.

  • Physiological disposition and metabolism of 5-(2',4'-difluorophenyl)salicyclic acid, a new salicylate - PubMed.

  • In Vitro ADME - Selvita.

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation.

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023, December 15).

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14).

  • In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. (2025, July 31).

  • Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design - MDPI. (2024, October 31).

  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES by Jayshri K. Bhagwat, Monika B.Ambre - EPRA JOURNALS. (2023, June 19).

  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine.

  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).

  • Pharmacokinetics of the fluoropyrimidines: implications for their clinical use.

  • Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9).

  • An overview of plasma protein binding - Bioanalysis Zone. (2025, May 8). _

  • ADMET Predictor: In Silico Screening | Early Drug Discovery - Pharmaron.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.

  • BDDCS, the Rule of 5 and Drugability - PMC - NIH.

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15).

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... - PMC. (2021, September 26).

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.

  • Pharmacokinetic properties of compounds derived from Tetrahydrofuran-3-carboxylic acid - Benchchem.

  • Cytochrome P450 Assay Services - Reaction Biology.

  • Caco-2 permeability assay - Creative Bioarray.

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2025, December 11).

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2).

  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (2023, February 15).

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12).

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022, December 12).

  • Microsomal Stability Assay Protocol - AxisPharm.

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories.

  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization - MilliporeSigma.

  • Caco-2 Wild Type Cell Line (MTOX1000P24) - Technical Bulletin.

  • In Silico ADME Methods Used in the Evaluation of Natural Products - Preprints.org. (2025, January 31).

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. (2026, March 6).

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis.

  • Microsomal Stability Assay - Creative Bioarray.

  • In Silico ADMET Prediction Service - CD ComputaBio.

  • Plasma Protein Binding | QPS.

  • CYP450 inhibition assay (fluorogenic) - bienta.net.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocol for synthesizing 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

An Application Note for the Synthesis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid via Suzuki-Miyaura Coupling Introduction: Bridging Heterocyclic Scaffolds with Fluorinated Moieties The synthesis of biary...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid via Suzuki-Miyaura Coupling

Introduction: Bridging Heterocyclic Scaffolds with Fluorinated Moieties

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Molecules incorporating both a thiophene-carboxylic acid scaffold and a fluorinated phenyl ring, such as 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, are of significant interest to researchers. The thiophene ring is a prevalent bioisostere for phenyl rings, often enhancing pharmacokinetic properties, while the difluoromethoxy group can improve metabolic stability, lipophilicity, and binding affinity.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the reaction offers mild conditions, exceptional functional group tolerance, and utilizes organoboron reagents that are generally stable and have low toxicity.[2][4] This application note provides a detailed, field-proven protocol for the synthesis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, leveraging the efficiency of the palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The reaction is not merely a sequence of steps but a finely tuned interplay between the catalyst, substrates, and base. Understanding this mechanism is crucial for troubleshooting and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the aryl halide (5-bromothiophene-2-carboxylic acid). This step forms a Pd(II) intermediate, and it is often the rate-determining step of the cycle.[4] The reactivity of the halide is typically I > Br > Cl.

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[2][7][8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center (the thiophene and the phenyl) couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct R¹-Pd(II)L₂-X pd0->oxidative_adduct Oxidative Addition aryl_halide R¹-X (5-Bromothiophene-2-COOH) aryl_halide->oxidative_adduct transmetalation_complex R¹-Pd(II)L₂-R² oxidative_adduct->transmetalation_complex Transmetalation boronic_acid R²-B(OH)₂ (4-(Difluoromethoxy)phenyl boronic acid) boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex Activation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Final Product) transmetalation_complex->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol outlines a reliable procedure for the gram-scale synthesis of the target compound.

Materials and Reagents
  • 5-Bromothiophene-2-carboxylic acid (≥97%)

  • 4-(Difluoromethoxy)phenylboronic acid (≥97%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)

  • Potassium Carbonate (K₂CO₃) (≥99%, anhydrous)

  • 1,4-Dioxane (Anhydrous, ≥99.8%)

  • Deionized Water

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Hydrochloric Acid (HCl), 2M solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for column chromatography, 230-400 mesh)

Quantitative Data Summary

The following table summarizes the quantities and molar equivalents for a typical reaction.

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
5-Bromothiophene-2-carboxylic acid207.041.05.01.035 g
4-(Difluoromethoxy)phenylboronic acid185.951.26.01.116 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.03 (3 mol%)0.15173 mg
Potassium Carbonate (K₂CO₃)138.213.015.02.073 g
1,4-Dioxane---40 mL
Deionized Water---10 mL
Step-by-Step Methodology

Workflow_Diagram cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup Combine reactants, catalyst, and base in a flask. add_solvent Add dioxane/water solvent system. setup->add_solvent degas Degas mixture with Argon for 15-20 minutes. add_solvent->degas heat Heat mixture to 90 °C with vigorous stirring. degas->heat monitor Monitor progress via TLC (e.g., 12-16 hours). heat->monitor cool Cool to room temperature. monitor->cool acidify Acidify with 2M HCl to pH ~2-3 to protonate the product. cool->acidify extract Extract with Ethyl Acetate (3x). acidify->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry purify Purify crude solid by flash column chromatography. dry->purify characterize Characterize pure product (NMR, MS, m.p.). purify->characterize

Figure 2: Experimental workflow for the synthesis protocol.
  • Reaction Setup: To a 100 mL round-bottom flask or pressure tube equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 eq, 1.035 g), 4-(difluoromethoxy)phenylboronic acid (1.2 eq, 1.116 g), and potassium carbonate (3.0 eq, 2.073 g).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%, 173 mg).

  • Solvent Addition: Add the solvent system, a 4:1 mixture of 1,4-dioxane (40 mL) and deionized water (10 mL).[10]

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.[1]

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromothiophene-2-carboxylic acid is consumed.

  • Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ~50 mL of water. Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 2M HCl. This step is crucial to protonate the carboxylate salt of the product, rendering it soluble in the organic extraction solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (containing 1% acetic acid to prevent streaking of the carboxylic acid on the column).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A melting point should also be recorded.

Expert Insights and Protocol Justification

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a widely used, commercially available, and reliable catalyst for a broad range of Suzuki couplings.[10][11] It is an air-sensitive Pd(0) complex that serves as a direct source of the active catalyst. For more challenging couplings, catalyst systems composed of a palladium precursor (like Pd(OAc)₂) and specialized phosphine ligands (e.g., SPhos, XPhos) can offer higher activity.[12]

  • Role and Choice of Base: A base is essential for the transmetalation step.[7] Potassium carbonate (K₂CO₃) is an effective and economical choice. The presence of water allows it to dissolve and activate the boronic acid. Three equivalents of base are used not only to facilitate the catalytic cycle but also to neutralize the acidic proton of the carboxylic acid on the starting material.

  • Solvent System: A biphasic solvent system like dioxane/water or toluene/water is standard for Suzuki couplings.[2][9] The organic solvent (dioxane) solubilizes the aryl halide and the organoboron reagent, while the aqueous phase dissolves the inorganic base. This creates an interface where the reaction can efficiently proceed.

  • Inert Conditions: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by atmospheric oxygen, which would halt the catalytic cycle. Therefore, thorough degassing of the reaction mixture and maintaining an inert atmosphere of nitrogen or argon is paramount for achieving high yields.[5]

  • Acidic Work-up: The product contains a carboxylic acid functional group. Under the basic reaction conditions, this exists as a water-soluble carboxylate salt. Acidification is a critical step to neutralize this salt, converting it back to the free carboxylic acid, which is then extractable into an organic solvent.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][4]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][7]

  • Organic-Synthesis.com. (n.d.). Suzuki-Miyaura Coupling. [Link][9]

  • Wikipedia. (2024). Suzuki reaction. [Link][2]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][12]

  • Matos, K., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link][8]

  • ACS Publications. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link][13]

  • ACS Publications. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Organic Letters. [Link][14]

  • Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link][15]

  • PMC. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link][1]

  • Google Patents. (n.d.). CA2007394A1 - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. [16]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link][17]

  • MDPI. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link][11]

  • MDPI. (2022). Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. [Link][18]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link][19]

  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link][10]

  • ResearchGate. (2020). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link][20]

  • PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link][6]

  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link][21]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. [22]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link][3]

  • PMC. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link][23]

  • Dergipark. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link][24]

Sources

Application

amide bond formation conditions using 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

An in-depth guide to the formation of amide bonds utilizing 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Introduction: The Strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the formation of amide bonds utilizing 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Thiophene Scaffold in Amide Synthesis

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceutical agents.[1][2] The choice of substrates entering these coupling reactions is a key determinant of the final compound's pharmacological profile. 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a heterocyclic building block of significant interest. Its structure combines a thiophene core, a known bioisostere for phenyl rings, with a difluoromethoxy group, which can enhance metabolic stability, modulate lipophilicity, and improve cell permeability. This application note provides a detailed guide to the effective use of this reagent in amide synthesis, focusing on the underlying chemical principles, selection of optimal coupling conditions, and robust, step-by-step protocols.

Core Principles of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine at ambient temperature does not typically yield an amide. Instead, a rapid acid-base reaction occurs, forming an unreactive ammonium carboxylate salt.[3] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central role of coupling reagents.[2]

The activation process generally involves two steps:

  • Activation of the Carboxy Moiety : The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.[4]

  • Nucleophilic Acyl Substitution : The amine attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

Modern coupling strategies often incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4] These additives intercept the initial, often unstable, activated intermediate to form a more stable active ester. This secondary intermediate is less prone to side reactions and, crucially, minimizes the risk of racemization at adjacent chiral centers.[4][5]

Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction hinges on the judicious selection of the activation agent. Several classes of reagents are available, each with distinct advantages.

  • Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are highly versatile.[6] EDC is favored in many applications due to its water solubility, which allows its urea byproduct to be easily removed through an aqueous workup.[4][6] Carbodiimide-mediated couplings almost always benefit from an additive like HOBt or its safer, non-explosive alternative, OxymaPure, to improve efficiency and suppress side reactions.[4][5][6]

  • Uronium/Aminium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling agents available.[4][7] HATU, which is based on the HOAt additive, is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[4] These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the reaction.[4]

  • Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective and operate via a similar mechanism to uronium salts, forming an active ester intermediate. A key advantage is that they do not react with the free amino group of the amine component.[2]

For 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, both carbodiimide and uronium-based methods are highly applicable. The choice often depends on the reactivity of the amine coupling partner.

Visualizing the Workflow

A generalized workflow for amide bond formation provides a clear overview of the process from start to finish.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) pre_activation Add Coupling Reagent & Additive (e.g., Oxyma) prep_acid->pre_activation prep_amine Dissolve Amine (1.0-1.2 eq) add_amine_step Add Amine Solution add_base Add Base (e.g., DIPEA) pre_activation->add_base add_base->add_amine_step stir Stir at 0°C to RT (Monitor by TLC/LC-MS) add_amine_step->stir quench Quench Reaction stir->quench extract Aqueous Extraction (Acid/Base/Brine Washes) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Chromatography dry->purify product Pure Amide Product purify->product G cluster_mech Mechanism RCOOH R-COOH Intermediate1 O-Acylisourea (Unstable) RCOOH->Intermediate1 + EDC EDC EDC Oxyma OxymaPure RNH2 R'-NH₂ Intermediate2 Oxyma Active Ester (More Stable) Intermediate1->Intermediate2 + Oxyma Byproduct1 Urea Byproduct Intermediate1->Byproduct1 Side Reaction (N-Acylurea) Product Amide (R-CO-NHR') Intermediate2->Product + R'-NH₂ Byproduct2 Regenerated OxymaPure

Sources

Method

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid as a building block in drug discovery

Application Note: 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery Executive Summary & Rationale In modern medicinal chemistry, the strategic incorporation of fluorine-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary & Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a proven tactic for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. The building block 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid represents a highly optimized, biaryl scaffold that merges the bioisosteric utility of a thiophene core with the unique metabolic and electronic properties of the difluoromethoxy (-OCF₂H) group[1].

This compound serves as a versatile starting point for lead generation, particularly in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-infectives. By understanding the causality behind its structural features, researchers can rationally design libraries with enhanced target affinity and superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanistic Insights: The "Fluorine Effect" and Scaffold Design

Do not view this building block merely as a structural connector; it is a meticulously designed system intended to overcome specific drug discovery hurdles.

  • The Thiophene-2-carboxylic Acid Core: Thiophene is a classic bioisostere for the phenyl ring. It provides a metabolically stable, electron-rich heteroaromatic core. The sulfur atom alters the bond angles slightly compared to a benzene ring, often allowing for optimized vector projection of substituents into enzymatic binding pockets.

  • The Difluoromethoxy (-OCF₂H) Advantage: The traditional methoxy (-OCH₃) group is notoriously susceptible to cytochrome P450-mediated oxidative O-demethylation, leading to rapid clearance and potentially toxic or reactive phenolic metabolites. Replacing the hydrogen atoms with fluorine to form the -OCF₂H group blocks this metabolic liability[1].

  • The "Lipophilic Hydrogen Bond Donor" Concept: Unlike the fully fluorinated trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety possesses a highly polarized C–H bond due to the strong electron-withdrawing nature of the adjacent fluorine atoms. This allows the hydrogen atom to act as a weak, yet highly effective, lipophilic hydrogen bond donor[2][3]. This dynamic lipophilicity allows the molecule to adjust its conformation to adapt to both lipophilic membrane environments and polar protein binding sites[4].

Quantitative Data Presentation

To illustrate the superiority of the difluoromethoxy substitution over a standard methoxy group, the following table summarizes the comparative physicochemical shifts when an -OCH₃ is replaced by an -OCF₂H group on an aromatic system.

Property / ParameterMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Impact on Drug Design
Electronic Effect (Hammett σp) -0.27 (Electron Donating)+0.14 (Weakly Electron Withdrawing)Modulates pKa of adjacent basic/acidic groups; reduces aromatic electron density.
Lipophilicity (ΔlogP) Baseline+0.15 to +0.40Enhances passive membrane permeability and oral absorption[3].
Hydrogen Bond Donor Capacity NoneWeak/Moderate (Polarized C-H)Creates novel interactions within the target binding site[2].
Metabolic Stability (Microsomal t½) Low (Prone to O-demethylation)High (Resistant to cleavage)Prolongs plasma half-life; improves overall bioavailability[1].

Workflow Visualization

The following diagram illustrates the logical progression from raw starting materials to the integration of the difluoromethoxy-thiophene building block into a biological screening pipeline.

G A 5-Bromothiophene-2- carboxylic acid C Pd-Catalyzed Suzuki Coupling A->C B 4-(Difluoromethoxy) phenylboronic acid B->C D 5-[4-(Difluoromethoxy)phenyl] thiophene-2-carboxylic acid C->D E Amidation / Esterification (HATU, DIPEA) D->E F Lead Optimization & ADME Screening E->F

Caption: Workflow for the synthesis and integration of the difluoromethoxy-thiophene building block into drug discovery pipelines.

Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for synthesizing and utilizing this building block.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale: While esterification of the carboxylic acid prior to coupling is common to prevent palladium deactivation, optimized aqueous-organic biphasic conditions using a robust catalyst like Pd(dppf)Cl₂ allow for direct coupling of the free acid, saving two synthetic steps (protection/deprotection).

Reagents & Materials:

  • 5-Bromothiophene-2-carboxylic acid (1.0 equiv, 10 mmol)

  • 4-(Difluoromethoxy)phenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv, 30 mmol)

  • Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid and 4-(difluoromethoxy)phenylboronic acid in the 1,4-dioxane/water mixture. Add the Na₂CO₃.

  • Degassing (Critical Step): Sparge the solution with ultra-pure Nitrogen (N₂) or Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid, drastically reducing yield.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Attach a reflux condenser.

  • Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The starting bromide should be completely consumed, replaced by a lower Rf, UV-active product spot.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to remove dioxane.

  • Isolation: Dilute the aqueous residue with water (30 mL) and wash with Ethyl Acetate (2 x 20 mL) to remove organic impurities and homocoupled byproducts.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH ~2. The target product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

  • Final Validation: Confirm identity and purity (>95%) via LC-MS (Expected [M-H]⁻ m/z: ~269.0) and ¹H NMR.

Protocol B: Downstream Functionalization (Amide Library Generation)

Rationale: To generate a library of drug candidates, the carboxylic acid must be coupled to various amines. HATU is selected as the coupling reagent over standard EDC/HOBt due to its superior kinetics, higher yields, and minimal epimerization, particularly when coupling sterically hindered or electron-deficient amines.

Reagents & Materials:

  • 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (primary or secondary) (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid building block and HATU in anhydrous DMF at room temperature. Add DIPEA. Stir for 10 minutes. Causality: This pre-activation forms the highly reactive O-At (7-azabenzotriazole) ester intermediate. A slight color change to yellow/orange is normal and indicates active ester formation.

  • Coupling: Add the target amine to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation: Check reaction completion via LC-MS. The mass of the activated ester should disappear, replaced by the target amide mass.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the product with Ethyl Acetate (3 x 10 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) followed by brine. Causality: DMF is highly soluble in EtOAc; washing with aqueous LiCl is a highly effective, self-validating method to completely remove DMF from the organic phase prior to concentration.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography or preparative HPLC to yield the final drug candidate.

References

  • Kozytskiy, A. V., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." National Center for Biotechnology Information (PMC). Available at:[Link]

  • R. Berger, et al. "Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery." ACS Publications. Available at:[Link]

  • J. Zheng, et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science (RSC Publishing). Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid as a GPR40 Agonist

Introduction 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a synthetic compound featuring a thiophene-2-carboxylic acid scaffold.[1][2] This structural motif is prevalent in a class of molecules that have g...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a synthetic compound featuring a thiophene-2-carboxylic acid scaffold.[1][2] This structural motif is prevalent in a class of molecules that have garnered significant interest in drug discovery, particularly for their activity as agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3][4] GPR40 is a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in mediating glucose-stimulated insulin secretion (GSIS).[5][6][7] The activation of GPR40 by agonists mimics the effects of endogenous long-chain fatty acids, leading to enhanced insulin release in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of a robust in vitro functional assay to characterize the activity of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid on the GPR40 receptor. The primary focus will be on a calcium flux assay, a widely used method for assessing the activation of Gq-coupled GPCRs like GPR40.[9][10]

Scientific Rationale: Targeting GPR40 for Type 2 Diabetes

GPR40 is a G-protein coupled receptor that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in incretin-secreting enteroendocrine cells.[5][11] It is activated by medium and long-chain free fatty acids.[4] Upon agonist binding, GPR40 couples to the Gαq/11 subunit, which in turn activates phospholipase C (PLC).[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[8] This transient increase in intracellular calcium concentration is a key signaling event that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[12][13]

Given this mechanism, a calcium flux assay provides a direct and sensitive readout of GPR40 activation.[9][14] This assay format is amenable to high-throughput screening and is a standard method for characterizing the potency and efficacy of GPR40 agonists.[10][15]

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 5-[4-(difluoromethoxy)phenyl] thiophene-2-carboxylic acid GPR40 GPR40 (FFAR1) Agonist->GPR40 Binding & Activation G_protein Gαq/11 GPR40->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 PIP2 Hydrolysis ER Endoplasmic Reticulum (ER) IP3->ER Binding to IP3R Ca2+ Ca2+ ER->Ca2+ Release Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca2+->Insulin_Secretion Potentiation

Caption: GPR40 Signaling Cascade.

Materials and Reagents

Item Description/Supplier
Compound 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid (CAS: 1096977-35-3)
Cell Line HEK293 or CHO-K1 cells stably expressing human GPR40 (e.g., GenScript, Cat. No. M00137)[16]
Cell Culture Medium DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin)[16]
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Calcium Assay Kit FLIPR Calcium 5 Assay Kit (Molecular Devices) or equivalent no-wash fluorescent calcium indicator dye[17]
Reference Agonist GW9508 (Tocris, Cat. No. 1599) or another well-characterized GPR40 agonist[18]
Solvent DMSO, cell culture grade
Plates 96- or 384-well black-walled, clear-bottom cell culture plates
Equipment - Cell culture incubator (37°C, 5% CO2)- Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FLIPR, FlexStation)[10]- Laminar flow hood- Centrifuge- Multichannel pipettes

Experimental Protocols

Compound Preparation

Note: The solubility of carboxylic acid-containing compounds can be pH-dependent.[19] For in vitro assays, DMSO is a common solvent for initial stock solutions.[20][21]

  • Stock Solution (10 mM):

    • Accurately weigh a sufficient amount of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid (MW: 270.26 g/mol ).

    • Dissolve in 100% DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilutions:

    • On the day of the assay, prepare a serial dilution series of the compound in 100% DMSO.

    • Typically, an 11-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.

    • Prepare an intermediate dilution of these DMSO stocks into the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically ≤ 0.5%) to minimize solvent effects on the cells.

Cell Culture and Seeding
  • Cell Maintenance:

    • Culture the GPR40-expressing cells in the recommended complete medium in a T75 flask.[16]

    • Passage the cells when they reach 80-90% confluency, typically every 2-3 days.[16]

  • Cell Seeding for Assay:

    • The day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

    • Perform a cell count and adjust the cell density.

    • Seed the cells into a 96- or 384-well black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well (optimize for your specific cell line and plate format).[16]

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

Calcium Flux Assay

This protocol is based on a no-wash calcium assay kit, which simplifies the procedure and is suitable for high-throughput applications.[17]

  • Dye Loading:

    • On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[17] This typically involves reconstituting the dye in the assay buffer.

    • Remove the cell culture medium from the plate and add an equal volume of the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour to allow the dye to load into the cells.

  • Assay Execution and Data Acquisition:

    • Set up the fluorescence plate reader to monitor calcium flux kinetically.

    • Define the reading parameters: excitation and emission wavelengths appropriate for the dye, kinetic read time (e.g., 1-2 minutes), and compound addition settings.

    • Place the cell plate and the compound plate into the plate reader.

    • Initiate the reading sequence:

      • Establish a baseline fluorescence reading for approximately 10-20 seconds.

      • The instrument's liquid handler will then add the diluted compound solutions (including the reference agonist and vehicle control) to the respective wells.

      • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

Experimental Workflow

Experimental_Workflow Start Start Cell_Seeding Seed GPR40-expressing cells in a multi-well plate Start->Cell_Seeding Incubation_Overnight Incubate overnight at 37°C, 5% CO2 Cell_Seeding->Incubation_Overnight Dye_Loading Load cells with a fluorescent calcium indicator dye Incubation_Overnight->Dye_Loading Incubation_Dye Incubate for 1 hour at 37°C Dye_Loading->Incubation_Dye Plate_Reader Place cell and compound plates in a fluorescence plate reader Incubation_Dye->Plate_Reader Compound_Prep Prepare serial dilutions of 5-[4-(difluoromethoxy)phenyl] thiophene-2-carboxylic acid Compound_Prep->Plate_Reader Data_Acquisition Acquire kinetic fluorescence data before and after compound addition Plate_Reader->Data_Acquisition Data_Analysis Analyze data, generate dose-response curves, and calculate EC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Calcium Flux Assay Workflow.

Data Analysis and Interpretation

  • Data Processing:

    • The raw data will be a time course of fluorescence intensity for each well.

    • The response is typically calculated as the peak fluorescence signal minus the baseline fluorescence.

  • Dose-Response Analysis:

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

    • From the curve, determine the EC50 (the concentration of the compound that elicits 50% of the maximal response).

  • Expected Results:

    • 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is expected to induce a concentration-dependent increase in intracellular calcium.

    • The potency (EC50) and efficacy (Emax) can be compared to a known GPR40 agonist.

Compound Expected EC50 (nM) Expected Emax (% of Reference)
5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acidTo be determinedTo be determined
GW9508 (Reference Agonist)10 - 100100%

Troubleshooting

Problem Potential Cause Solution
High well-to-well variability Uneven cell seeding, inconsistent dye loading, or pipetting errors.Ensure a single-cell suspension before seeding. Use a multichannel pipette carefully.
No response to agonist Inactive compound, wrong cell line, or problem with the dye.Verify compound integrity. Confirm GPR40 expression in the cell line. Test the dye with a known stimulant (e.g., ATP).
High background fluorescence Dye precipitation or cell death.Ensure the dye is fully dissolved. Check cell viability before the assay.
Low signal-to-noise ratio Low receptor expression, insufficient cell number, or suboptimal dye concentration.Use a cell line with higher GPR40 expression. Optimize cell seeding density and dye concentration.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle all chemicals, especially DMSO, in a well-ventilated area or a chemical fume hood.

  • Follow standard sterile techniques for cell culture work to prevent contamination.

  • Dispose of all chemical and biological waste according to institutional guidelines.

References

  • 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. NCBI. [Link]

  • A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS. [Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. PMC. [Link]

  • Human Recombinant GPR40 Stable Cell Line. GenScript. [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC. [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate. [Link]

  • 122-LB: In Vitro Pharmacodynamic Studies of IDG-16177, a Potent GPR40 Agonist, for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

  • In Vitro Reactivity of Carboxylic Acid-CoA Thioesters with Glutathione. ACS Publications. [Link]

  • Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice. PMC. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. PMC. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. PMC. [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. MDPI. [Link]

  • Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. PubMed. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biolabs. [Link]

  • Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Publications. [Link]

  • (PDF) GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. ResearchGate. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • review article - GPR40 agonists for the treatment of type 2 diabetes. Ovid. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • A “Dual-Addition” Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. JoVE. [Link]

  • In Vitro Binding Studies for Bioequivalence Demonstration. U.S. Food and Drug Administration. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727. PubChem. [Link]

  • What are GPR40 agonists and how do they work? News-Medical.net. [Link]

  • GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, technology and application of substances. [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Test for carboxylic group | Carboxylic acid detection. Virtual Lab. [Link]

Sources

Method

Scale-Up Synthesis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid: An In-Depth Technical Guide

Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, a key intermediate in pharmaceutical development. The outlined synthetic strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, a key intermediate in pharmaceutical development. The outlined synthetic strategy prioritizes efficiency, scalability, and safety, employing a robust Suzuki-Miyaura cross-coupling reaction followed by a straightforward ester hydrolysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for successful large-scale production.

Introduction: Strategic Importance and Synthetic Overview

The target molecule, 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, incorporates a difluoromethoxy group, which is a valuable bioisostere for a methoxy or hydroxyl group in drug design. This substitution can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. Therefore, a reliable and scalable synthesis of this intermediate is of significant interest.

The selected synthetic route involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms the crucial carbon-carbon bond between a thiophene derivative and a phenylboronic acid. This method is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1]

  • Ester Hydrolysis: The coupled product, an ester, is then hydrolyzed to the final carboxylic acid. This is a standard and high-yielding transformation.[2]

This approach offers a convergent and efficient pathway suitable for scale-up.

Reaction Scheme and Mechanism

The overall synthetic transformation is depicted below:

Reaction_Scheme start Methyl 5-bromothiophene-2-carboxylate intermediate Methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate start->intermediate Pd Catalyst, Base Suzuki-Miyaura Coupling reagent1 4-(Difluoromethoxy)phenylboronic acid reagent1->intermediate product 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid intermediate->product Base (e.g., NaOH), H₂O Hydrolysis

Caption: Overall synthetic route for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid.

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in the transmetalation step.[3]

Detailed Synthesis Protocols

PART 1: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate.

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantity (molar eq.)
Methyl 5-bromothiophene-2-carboxylate7311-63-9221.08 g/mol 1.0
4-(Difluoromethoxy)phenylboronic acid178303-62-9187.94 g/mol 1.1
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 0.01
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 0.03
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0
1,4-Dioxane123-91-188.11 g/mol -
Water7732-18-518.02 g/mol -

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Heating/cooling circulator.

  • Liquid addition funnel.

  • Filtration apparatus.

  • Rotary evaporator.

Protocol:

  • Reactor Setup: Charge the reactor with methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-(difluoromethoxy)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The use of aqueous 1,4-dioxane can improve the solubility of the arylboronic acid and lead to higher yields.[4]

  • Catalyst Addition: In a separate flask, prepare a solution of palladium(II) acetate (0.01 eq) and triphenylphosphine (0.03 eq) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

PART 2: Ester Hydrolysis

This protocol details the conversion of the intermediate ester to the final carboxylic acid.

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantity
Methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate--1.0 eq
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 2.0-3.0 eq
Methanol67-56-132.04 g/mol -
Water7732-18-518.02 g/mol -
Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.

  • Heating/cooling circulator.

  • Filtration apparatus.

  • Drying oven.

Protocol:

  • Reaction Setup: Dissolve the methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water in the reactor.

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reactor.

  • Hydrolysis: Heat the mixture to reflux (approximately 60-70 °C) and stir until the hydrolysis is complete, as monitored by HPLC or TLC. This typically takes 2-4 hours.[2]

  • Work-up: Cool the reaction mixture to room temperature. If necessary, remove the methanol under reduced pressure.

  • Acidification: Slowly add hydrochloric acid to the aqueous solution to precipitate the carboxylic acid. Adjust the pH to approximately 2-3.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in a vacuum oven.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Boronic Acids: While generally considered low-risk, boronic acids can be irritants.[5] Avoid inhalation of dust and contact with skin and eyes.[6]

    • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.

    • Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.

Process Optimization and Scale-Up Considerations

  • Catalyst Loading: For large-scale synthesis, it is economically and environmentally beneficial to minimize the palladium catalyst loading. Catalyst screening and optimization studies are recommended.

  • Solvent Selection: While 1,4-dioxane is effective, alternative solvents such as toluene or 2-methyltetrahydrofuran (2-MeTHF) could be considered for improved safety and sustainability profiles. The use of aqueous media with surfactants is also a green chemistry approach to Suzuki couplings.[7]

  • Work-up and Purification: On a larger scale, extraction and filtration can be time-consuming. The development of a crystallization-based purification for both the intermediate and the final product is highly desirable to improve process efficiency.

  • Heat Transfer: The Suzuki coupling is an exothermic reaction. On a large scale, efficient heat transfer is crucial to maintain temperature control and prevent runaway reactions. The use of a jacketed reactor with a reliable heating/cooling system is essential.

  • Material Compatibility: Ensure all equipment is compatible with the reagents and solvents used, particularly the corrosive acids and bases.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalystEnsure the catalyst is fresh and properly handled. Consider using a pre-catalyst.
Poor quality boronic acidUse high-purity boronic acid. Consider recrystallization if necessary.
Insufficiently inert atmosphereThoroughly degas solvents and purge the reactor with an inert gas.
Incomplete hydrolysis Insufficient base or reaction timeIncrease the amount of base or extend the reaction time. Monitor by HPLC.
Difficulty in product isolation Product is soluble in the work-up solventOptimize the solvent system for extraction and precipitation.
Formation of an emulsion during extractionAdd brine to break the emulsion.

Conclusion

The described two-step synthesis provides a robust and scalable route to 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. By carefully considering the practical aspects of each step, from reagent selection and reaction optimization to safety and work-up procedures, researchers and process chemists can confidently implement this methodology for the large-scale production of this valuable pharmaceutical intermediate.

References

  • Ste. Marie, E. J., & Kaltashov, I. A. (2025). Thiophene Esters Are Not Selective for H2S and Undergo Thiol and Esterase Cleavage. ACS Chemical Biology. Retrieved from [Link]

  • Tredwell, M., Preshlock, S., Taylor, N. J., & Gouverneur, V. (2016). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Chemical Science, 7(8), 5144-5148. Retrieved from [Link]

  • Dherange, B. D., Kulkarni, V. M., & Cha, J. K. (2020). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 22(15), 6032-6036. Retrieved from [Link]

  • Iqbal, N., Asiri, A. M., & Khan, S. A. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. Retrieved from [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Retrieved from [Link]

  • US2462697A - Thiophene-2-carboxylic acid. (n.d.). Google Patents.
  • Lo, H. C., & Podhorez, D. E. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 3, 23. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Retrieved from [Link]

  • CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method. (n.d.). Google Patents.
  • Iqbal, N., Asiri, A. M., & Khan, S. A. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. Retrieved from [Link]

  • Ali, M., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(12), 2289. Retrieved from [Link]

  • Bibi, S., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103521. Retrieved from [Link]

  • Hartough, H. D. (1952).
  • Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 761830. Retrieved from [Link]

  • Lo, H. C., & Podhorez, D. E. (2007). Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. Retrieved from [Link]

  • Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7659. Retrieved from [Link]

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940. Retrieved from [Link]

  • Liu, B., et al. (2019). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry, 17(29), 7046-7052. Retrieved from [Link]

  • Ariciu, A.-M., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 241. Retrieved from [Link]

  • US4051151A - Thiophene derivatives and process for preparation thereof. (n.d.). Google Patents.
  • Al-Jalal, N. A., & Al-Zaydi, K. M. (2007). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Journal of the Korean Chemical Society, 51(5), 463-466. Retrieved from [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.
  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Pfeifer, L., et al. (2020). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 26(28), 6245-6249. Retrieved from [Link]

  • Dick, G. R., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development, 28(4), 1064-1073. Retrieved from [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(1), 169-181. Retrieved from [Link]

  • Lab Alley. (2025). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • Soderberg, T. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 77, 191. Retrieved from [Link]

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  • Carlo Erba Reagents. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in Biological Assays

Welcome to the technical support center for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in biological assays. By understanding the underlying physicochemical principles and employing appropriate formulation strategies, you can ensure accurate and reproducible experimental results.

Troubleshooting Guide: Addressing Solubility Issues

Low aqueous solubility is a frequent hurdle when working with lipophilic compounds like 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay data. The following flowchart provides a systematic approach to troubleshooting and resolving these solubility challenges.

Solubility_Troubleshooting cluster_dmso DMSO Stock Dilution Issues cluster_initial Initial Dissolution Issues cluster_formulation Select a Formulation Strategy start Start: Solubility Issue Identified (Precipitation, Low Signal) q1 Is the issue observed when diluting a DMSO stock solution into aqueous buffer? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, issue is with initial dissolution. q1->a1_no No q2 What is the final DMSO concentration in the assay? a1_yes->q2 q3 What solvent was used for the initial stock? a1_no->q3 a2_high > 1% q2->a2_high > 1% a2_low < 1% q2->a2_low < 1% sol_high_dmso High DMSO may cause cell toxicity. Reduce final DMSO concentration. a2_high->sol_high_dmso sol_low_dmso Precipitation upon dilution is likely. Proceed to Formulation Strategies. a2_low->sol_low_dmso formulation Formulation Strategies sol_low_dmso->formulation a3_dmso DMSO q3->a3_dmso a3_other Other (e.g., Ethanol) q3->a3_other sol_dmso Ensure use of high-purity, anhydrous DMSO. Consider gentle warming or sonication. a3_dmso->sol_dmso sol_other Confirm compound solubility in the chosen solvent. DMSO is generally the preferred starting point. a3_other->sol_other sol_dmso->formulation sol_other->formulation ph_mod pH Modification formulation->ph_mod cosolvent Co-solvent System formulation->cosolvent cyclodextrin Cyclodextrin Inclusion formulation->cyclodextrin end_point Re-evaluate Solubility and Assay Performance ph_mod->end_point cosolvent->end_point cyclodextrin->end_point Formulation_Strategies cluster_strategies Solubility Enhancement Strategies compound 5-[4-(difluoromethoxy)phenyl] -thiophene-2-carboxylic acid (Poorly Soluble) ph_mod pH Adjustment (pH > pKa) compound->ph_mod Ionization cosolvent Co-solvent Addition (e.g., PEG 400) compound->cosolvent Polarity Reduction cyclodextrin Cyclodextrin (HP-β-CD) compound->cyclodextrin Inclusion Complex result Improved Aqueous Solubility for Biological Assays ph_mod->result cosolvent->result cyclodextrin->result

Caption: Overview of solubility enhancement strategies.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16).
  • Cosolvent - Wikipedia. (n.d.).
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Thermodynamic vs. kinetic solubility: Knowing which is which - ResearchGate. (n.d.).
  • kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012, October 9).
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.).
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. (n.d.).
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF - ResearchGate. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. (n.d.).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
  • Effect of system pH on partition coefficient (K) of carboxylic acids... - ResearchGate. (n.d.).
  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed. (n.d.).
  • 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid | 1096977-35-3 - Sigma-Aldrich. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9).
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. | Merck. (2013, May 30).
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).
  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. (n.d.).
  • improving (-)-Anomalin solubility for in vitro assays - Benchchem. (n.d.).
  • Dimethyl sulfoxide - Wikipedia. (n.d.).
  • Can we predict compound precipitation in DMSO stocks? - Sussex Drug Discovery Centre. (2014, September 28).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. (2010, May 26).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6).
  • Solubility enhancement - Transform insoluble drugs into stable and efficient formulations. (2022, February 15).
  • 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7 - ChemicalBook. (2025, July 14).
  • 4-(Difluoromethoxy)thiophene-2-carboxylic acid () for sale - Vulcanchem. (n.d.).
  • 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid - NextSDS. (n.d.).
  • Thiophene-2-carboxylic acid - Wikipedia. (n.d.).
  • 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid | 115933-30-7 - TCI Chemicals. (n.d.).
  • 5-Formyl-2-thiophenecarboxylic Acid | C6H4O3S | CID 818882 - PubChem. (n.d.).
Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling for 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. This specific cross-coupling is notoriously difficult due to the competing electronic demands of the substrates. This guide provides a self-validating, mechanistic approach to diagnosing and resolving low yields in this reaction, moving beyond trial-and-error to targeted chemical solutions.

Mechanistic Root Cause Analysis (The "Why")

To troubleshoot effectively, we must first understand the causality behind the reaction's failure modes. The standard synthetic approach involves coupling 5-bromothiophene-2-carboxylic acid with 4-(difluoromethoxy)phenylboronic acid. However, this system is fraught with competing side reactions dictated by the substrates' electronics.

CatalyticCycle Pd0 Pd(0) Active Species PdII Pd(II) Oxidative Addition Complex Pd0->PdII 5-Bromo-thiophene-2-carboxylate PdII_TM Pd(II) Transmetalation Complex PdII->PdII_TM 4-(OCF2H)Ph-B(OH)2 + Base Decarb Decarboxylation (Thiophene Byproduct) PdII->Decarb High Temp / Base Product Coupled Product PdII_TM->Product Reductive Elimination Proto Protodeboronation (Ar-H Byproduct) PdII_TM->Proto Competing Hydrolysis Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle and competing side reactions in the Suzuki-Miyaura coupling.

Failure Mode A: Protodeboronation The difluoromethoxy (-OCF₂H) group exerts a strong electron-withdrawing inductive effect, which enhances the molecule's lipophilicity but drastically alters its reactivity[1]. This electron withdrawal reduces the nucleophilicity of the boronic acid, significantly slowing down the transmetalation step. When transmetalation is sluggish, the boronic acid remains exposed to the basic aqueous medium, leading to competitive protodeboronation (yielding 4-(difluoromethoxy)benzene)[2].

Failure Mode B: Catalyst Poisoning and Decarboxylation Attempting to couple the unprotected 5-bromothiophene-2-carboxylic acid is a common pitfall. The free carboxylate can coordinate tightly to the Palladium center, forming off-cycle, unreactive Pd(II) species. Furthermore, electron-deficient thiophene-2-carboxylic acids are highly prone to decarboxylation at the elevated temperatures (>80 °C) typically required to force sluggish transmetalations[3].

Troubleshooting Logic & FAQs

Troubleshooting Start Low Yield Detected Q1 Is Starting Material Consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Identify Major Byproduct Yes1->Q2 Q3 Check Catalyst & Base No1->Q3 Proto Protodeboronation (Ar-H) Q2->Proto Homo Homocoupling (Ar-Ar) Q2->Homo Decarb Decarboxylation Q2->Decarb Sol1 Use masked boronate or lower temperature Proto->Sol1 Sol2 Exclude oxygen, use Pd(dppf)Cl2 Homo->Sol2 Sol3 Protect -COOH as ester prior to coupling Decarb->Sol3 Sol4 Switch to XPhos Pd G3 Add water for base solubility Q3->Sol4

Figure 2: Logical troubleshooting tree for diagnosing low cross-coupling yields.

Q1: I am recovering mostly 4-(difluoromethoxy)benzene instead of my product. How do I prevent this? A1: You are observing protodeboronation. Because the -OCF₂H group makes the boronic acid electron-deficient, it is highly susceptible to base-mediated hydrolysis before it can transmetalate[2]. Solution: Lower the reaction temperature to 50–60 °C and switch to a highly active precatalyst like XPhos Pd G3 to accelerate transmetalation. Alternatively, convert your boronic acid to a potassium trifluoroborate salt or use a lithium triisopropyl borate, which are significantly more stable against protodeboronation[4][5].

Q2: Should I protect the thiophene-2-carboxylic acid before the cross-coupling? A2: Yes, this is a critical optimization. The free carboxylic acid deactivates the thiophene ring, making oxidative addition the rate-limiting step[3]. By converting it to methyl 5-bromothiophene-2-carboxylate, you prevent catalyst poisoning and eliminate the risk of decarboxylation. The ester can be easily hydrolyzed post-coupling.

Q3: My reaction stalls at 40% conversion, and adding more Pd(PPh₃)₄ doesn't help. Why? A3: Pd(PPh₃)₄ is prone to oxidation and is often insufficiently active for sterically or electronically deactivated substrates. Furthermore, if you are using the free thiophene carboxylic acid, it consumes one equivalent of your base. Once the base is depleted, transmetalation halts. Solution: Ensure you are using at least 3.0 equivalents of an inorganic base (e.g., K₃PO₄) if using the free acid, or 2.0 equivalents if using the ester. Thoroughly degas your solvents to prevent oxidative homocoupling of the boronic acid[2].

Quantitative Data: Condition Optimization Matrix

To illustrate the impact of these variables, consider the following optimization data for the coupling of methyl 5-bromothiophene-2-carboxylate with 4-(difluoromethoxy)phenylboronic acid.

EntryCatalyst System (5 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Primary Observation / Byproduct
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/H₂O9022%High protodeboronation[2]
2Pd(dppf)Cl₂K₂CO₃ (2.0)Dioxane/H₂O8054%Moderate homocoupling
3XPhos Pd G3K₃PO₄ (2.0)Dioxane/H₂O6089%Clean conversion
4XPhos Pd G3K₃PO₄ (3.0)Dioxane/H₂O6041%Using free carboxylic acid; stalling observed

Table 1: Optimization matrix demonstrating the superiority of bulky, electron-rich ligands (XPhos) and ester protection.

Validated Experimental Protocol

This self-validating protocol utilizes the ester-protection strategy to bypass decarboxylation and employs XPhos Pd G3 to outcompete protodeboronation at mild temperatures.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, add methyl 5-bromothiophene-2-carboxylate (1.0 equiv, 1.0 mmol), 4-(difluoromethoxy)phenylboronic acid (1.2 equiv, 1.2 mmol)[1], and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Base Addition: Add finely ground, anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Degassing (Critical): Seal the flask and purge with Argon for 10 minutes. Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 10 mL total volume) via syringe. Sparge the resulting suspension with Argon for an additional 15 minutes to guarantee the exclusion of oxygen.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours. Monitor via LC-MS. The mild temperature prevents the hydrolysis of the -OCF₂H group and minimizes protodeboronation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to isolate methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate.

Step 2: Ester Hydrolysis
  • Dissolve the purified ester in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2–4 hours until TLC indicates complete consumption of the ester[3].

  • Acidify the mixture to pH 2 using 1M HCl. The target 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid will precipitate out of solution.

  • Filter, wash with cold water, and dry under high vacuum.

References

  • BenchChem Technical Support. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.2

  • BenchChem Technical Support. Technical Support Center: Overcoming the Low Reactivity of Methyl Thiophene-2-carboxylate.3

  • CymitQuimica. CAS 887757-48-4: 2-[4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.1

  • Molander, G. A. et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. 5

  • National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.4

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Welcome to the technical support center for the purification of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing this and structurally similar aromatic carboxylic acids. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and optimal crystal form.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My compound "crashes out" of solution as a fine powder or oil instead of forming distinct crystals. What's happening and how can I fix it?

Answer: This phenomenon, often called "oiling out" or precipitation, occurs when the level of supersaturation is too high, leading to rapid, uncontrolled solidification rather than orderly crystal growth. The molecules don't have sufficient time to orient themselves into a crystal lattice.

Causality & Solution:

  • Excessive Supersaturation: You may be cooling the solution too quickly or have used too little solvent.

    • Solution: Re-heat the solution until the compound redissolves. Add a small amount of additional hot solvent (5-10% more) to slightly decrease the saturation.[1] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a large beaker of hot water can achieve this. A slower cooling rate is crucial for minimizing nucleation and promoting the growth of larger, more perfect crystals.[2][3]

  • Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound or its impurities, causing it to melt before it dissolves.

    • Solution: Select a solvent with a lower boiling point. A solvent screening is highly recommended to find the optimal system.

Question 2: After crystallization, my product is still colored. How can I remove persistent colored impurities?

Answer: Colored impurities are often large, conjugated organic molecules that can become trapped in the crystal lattice.[4]

Causality & Solution:

  • Adsorption: These impurities can be effectively removed by using activated charcoal (decolorizing carbon).[4][5]

    • Protocol:

      • Dissolve the impure compound in the minimum amount of hot solvent.

      • Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious, as the charcoal can cause the solution to boil vigorously.[5]

      • Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the impurities.

      • Perform a hot gravity filtration to remove the charcoal.[5] This step must be done quickly to prevent your desired compound from crystallizing prematurely.

      • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Question 3: My crystallization yield is very low. What are the likely causes and how can I improve it?

Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after cooling.[1]

Causality & Solution:

  • Excess Solvent: Using too much solvent is the most common reason for poor yield.[1] The solution does not become sufficiently saturated upon cooling.

    • Solution: Before filtering, test the mother liquor. Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A significant solid residue indicates a substantial amount of dissolved product.[1] To recover more product, you can boil off some of the solvent to increase the concentration and then cool the solution again.[1]

  • Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound, even at low temperatures.

    • Solution: A mixed-solvent system can be beneficial. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly.[6][7]

Question 4: No crystals are forming, even after the solution has cooled for an extended period. What should I do?

Answer: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.

Causality & Solution:

  • Dilute Solution: The concentration of your compound is too low.

    • Solution: As mentioned for low yield, evaporate some of the solvent to increase the concentration and attempt to crystallize again.[1]

  • Lack of Nucleation Sites: Crystal growth requires an initial seed or nucleation site.

    • Solution:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface.[1] The microscopic scratches can provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for crystallizing 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4] For aromatic carboxylic acids like the topic compound, a systematic screening approach is best.[8] Start with common solvents of varying polarities.

Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, IsopropanolPolar ProticOften good solvents for carboxylic acids due to hydrogen bonding.[9] A mixed system with water as an anti-solvent is often effective.[10]
Esters Ethyl AcetateMedium PolarityA versatile solvent for a range of polarities.[11] Can be paired with a non-polar anti-solvent like hexane.
Ketones AcetonePolar AproticGood dissolving power, but its low boiling point can lead to rapid evaporation and precipitation.[11]
Aromatic Hydrocarbons TolueneNon-polarMay be suitable if impurities are significantly more or less polar.

A recommended starting point is a mixture of an alcohol (like ethanol or methanol) and water.[10]

Q2: How do I perform a solvent screening experiment?

A2: A systematic solvent screening is a crucial first step.

G cluster_setup Setup cluster_screening Screening Process cluster_results Results start Place ~10-20 mg of crude compound in several small vials add_solvent Add a different solvent (0.2 mL) to each vial start->add_solvent observe_rt Observe solubility at room temperature add_solvent->observe_rt dissolves_rt Dissolves completely? observe_rt->dissolves_rt heat Gently heat the vial dissolves_rt->heat No too_good Too Soluble (Reject) dissolves_rt->too_good Yes dissolves_hot Dissolves completely? heat->dissolves_hot cool Cool slowly to room temperature dissolves_hot->cool Yes insoluble Insoluble (Reject) dissolves_hot->insoluble No crystals Crystals form? cool->crystals good_solvent Good Solvent System (Insoluble cold, soluble hot, forms crystals) crystals->good_solvent Yes no_crystals No Crystals Form (Poor choice, try anti-solvent) crystals->no_crystals No

Q3: What is polymorphism and why is it important for my compound?

A3: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[12][13][14] These different forms, called polymorphs, can have distinct physical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[12][15]

  • Stability: One polymorph may be more thermodynamically stable than another. Metastable forms can sometimes convert to the stable form over time.[12]

  • Melting Point

The conditions of crystallization, such as the solvent used, cooling rate, and temperature, can all influence which polymorph is formed.[13] It is crucial to control crystallization conditions to ensure the consistent production of the desired polymorph, especially in a pharmaceutical context.[12][14][15][16]

Q4: Can I use an anti-solvent crystallization method?

A4: Yes, anti-solvent crystallization is a very effective technique, particularly when it's difficult to find a single solvent with the ideal temperature-dependent solubility profile.[6][7][17]

G dissolve dissolve add_anti add_anti dissolve->add_anti turbidity turbidity add_anti->turbidity clarify clarify turbidity->clarify cool cool clarify->cool

Mechanism: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, thereby inducing supersaturation and subsequent crystallization.[6][7][17] The rate of anti-solvent addition is a critical parameter; a slow addition rate generally leads to better quality crystals.[7]

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

  • Solvent Selection: Based on prior screening, select a suitable solvent.

  • Dissolution: Place the crude 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[4][18]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.[19]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[18]

  • Drying: Dry the crystals, preferably in a vacuum oven at a temperature well below the solvent's boiling point.

References

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Georgakis, C. (2013). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes, 46(30), 32-37. Available at: [Link]

  • Karmakar, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3296-3305. Available at: [Link]

  • Gong, J., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes, 13(2), 154. Available at: [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Available at: [Link]

  • University of Wisconsin-Madison. Recrystallization. Available at: [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • Jagiellońskie Centrum Innowacji. (2018). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]

  • Wang, X., et al. (2020). Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation. Chemical Engineering Science, 211, 115291. Available at: [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available at: [Link]

  • Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • University of South Florida. Exp 2 - Crystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Available at: [Link]

Sources

Optimization

preventing decarboxylation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid during high-heat synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation During High-Heat Synthesis Welcome to the technical support center for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation During High-Heat Synthesis

Welcome to the technical support center for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid. This guide is designed to provide you with in-depth technical assistance to navigate the challenges associated with the high-heat synthesis of this compound, specifically focusing on the prevention of undesirable decarboxylation. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Understanding the Challenge: The Propensity for Decarboxylation

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a valuable building block in pharmaceutical and materials science research. However, its structural features, particularly the carboxylic acid group attached to the thiophene ring, render it susceptible to decarboxylation under thermal stress. This reaction, where the carboxyl group is lost as carbon dioxide (CO2), leads to the formation of an unwanted byproduct, 5-[4-(difluoromethoxy)phenyl]thiophene, thereby reducing the yield and purity of your target molecule.

The mechanism of decarboxylation in heteroaromatic carboxylic acids like thiophene-2-carboxylic acids can be influenced by factors such as temperature, pH, and the presence of catalysts.[1][2] High temperatures provide the necessary activation energy for the C-C bond cleavage, leading to the loss of CO2.

Frequently Asked Questions (FAQs)

Q1: At what temperature does significant decarboxylation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid typically occur?

A1: While a precise temperature is difficult to state without specific experimental data for this exact molecule, studies on similar polythiophene derivatives functionalized with carboxylic acids show thermal degradation can begin at temperatures as low as 190-330°C.[3] For thiophene-2-carboxylic acid derivatives, decarboxylation is a known side reaction at elevated temperatures, often observed during high-heat synthetic steps like cross-coupling reactions or when using forcing conditions.[4][5]

Q2: What are the primary indicators of decarboxylation in my reaction?

A2: The most common indicators include:

  • Gas Evolution: You may observe bubbling in your reaction mixture, which is the release of CO2 gas.

  • TLC Analysis: The appearance of a new, less polar spot corresponding to the decarboxylated byproduct. The carboxylic acid starting material will be significantly more polar.[6]

  • NMR Spectroscopy: The disappearance of the carboxylic acid proton signal in the 1H NMR spectrum and the appearance of a new aromatic proton signal where the carboxyl group was previously located.

  • LC-MS Analysis: The detection of a compound with a molecular weight that is 44 units (the mass of CO2) less than your starting material.

Q3: Can the difluoromethoxy group influence the rate of decarboxylation?

A3: The electronic properties of substituents on the phenyl ring can influence the stability of the thiophene ring and, consequently, the ease of decarboxylation. While the difluoromethoxy group is generally considered to be weakly electron-withdrawing, its precise effect on the decarboxylation of this specific molecule would require experimental investigation. However, electron-withdrawing groups on the aromatic ring can sometimes stabilize the intermediate formed during decarboxylation, potentially facilitating the reaction.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the high-heat synthesis of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low yield of desired carboxylic acid and significant amount of decarboxylated byproduct. Reaction temperature is too high, or the reaction time is too long.Optimize the reaction temperature by running a gradient to find the lowest effective temperature. Reduce the reaction time and monitor the reaction progress closely using TLC or LC-MS.
Complete conversion to the decarboxylated product. The chosen synthetic route involves excessively harsh conditions.Explore alternative synthetic strategies that proceed under milder conditions. Consider a late-stage carboxylation or protecting the carboxylic acid group.
Inconsistent results and variable levels of decarboxylation. Inconsistent heating, localized "hot spots" in the reaction vessel, or presence of catalytic impurities.Ensure uniform heating using an oil bath or a heating mantle with a stirrer. Use high-purity solvents and reagents to avoid trace metal catalysts that can promote decarboxylation.[1]

Mitigation Strategies and Alternative Approaches

To minimize or eliminate decarboxylation, consider the following strategies and alternative synthetic routes.

Optimization of Reaction Conditions

Careful control of reaction parameters is the first line of defense against decarboxylation.

  • Temperature and Time: The most critical factors. Employ the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to heat.

  • Solvent Choice: The choice of solvent can influence thermal stability. High-boiling aprotic solvents like DMF or DMSO are common but can require high temperatures. If possible, explore lower-boiling solvents in combination with a more active catalyst.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes accompany high-temperature processes.

Protecting Group Strategy

Protecting the carboxylic acid as an ester can prevent decarboxylation during high-heat reactions. The ester can then be hydrolyzed under milder conditions to yield the desired carboxylic acid.

G cluster_protection Protection Strategy Start 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid Protect Esterification (e.g., with Methanol, Acid catalyst) Ester Methyl 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylate HighHeat High-Heat Synthesis Step (e.g., Suzuki Coupling) ProtectedProduct Modified Ester Product Deprotect Hydrolysis (e.g., LiOH, THF/H2O) FinalProduct Desired Carboxylic Acid Product

A protocol for synthesizing a related ester derivative, 2,4-dibromophenyl-5-bromothiophene-2-carboxylate, involves the use of DCC and DMAP, which are common reagents for esterification.[7]

Alternative Synthetic Routes

If decarboxylation remains a significant issue, consider synthetic pathways that introduce the carboxylic acid group at a later stage, avoiding harsh, high-temperature conditions after its formation.

  • Lithiation followed by Carboxylation: This is a common method for introducing a carboxyl group onto a thiophene ring. You can synthesize the 5-[4-(difluoromethoxy)phenyl]thiophene core first and then introduce the carboxylic acid in the final step.[8]

G cluster_lithiation Late-Stage Carboxylation Core 5-[4-(difluoromethoxy)phenyl]thiophene Lithiation Lithiation (e.g., n-BuLi, -78 °C) Lithiate Lithiated Thiophene Intermediate Carboxylation Quench with CO2 (dry ice) Workup Aqueous Acidic Workup Final 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

  • Suzuki-Miyaura Cross-Coupling: Instead of starting with the carboxylic acid, you can use a bromo- or boronic acid-substituted thiophene ester and perform the cross-coupling reaction. The ester can then be hydrolyzed. This approach offers excellent functional group tolerance.[8][9]

Catalytic Approaches to Minimize Decarboxylation

While high temperatures often drive decarboxylation, certain catalysts can promote the desired reaction at lower temperatures, thus mitigating the side reaction.

  • Palladium Catalysts: For cross-coupling reactions, highly active palladium catalysts or ligands may allow the reaction to proceed at lower temperatures. For instance, palladium hydride on carbon has been shown to catalyze decarboxylation, but this is substrate-dependent.[10]

  • Copper Catalysts: Copper salts have been reported to facilitate decarboxylation in some cases, so it is crucial to select catalysts that do not inadvertently promote this side reaction.[1][5]

Analytical Monitoring of Decarboxylation

Effective monitoring is key to understanding and controlling decarboxylation.

Technique Application Key Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Appearance of a new, less polar spot for the decarboxylated product.[6]
Infrared (IR) Spectroscopy Can be used for real-time monitoring.Disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid.[11]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactant, product, and byproduct.Separation of peaks for the starting material, desired product, and decarboxylated impurity, allowing for accurate yield and purity determination.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of products and byproducts.Disappearance of the carboxylic acid proton signal and changes in the aromatic region of the 1H NMR spectrum.

By understanding the mechanisms of decarboxylation and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in high-heat synthetic procedures.

References

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using Infrared Spectroscopy.
  • Aziz, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Arylthiophene-2-carbaldehydes.
  • BenchChem. (n.d.). Preventing decarboxylation side reactions in hydroxyoxazole derivatives.
  • Rosenberg, R. M., et al. (1989). Indicator assay for amino acid decarboxylases. Analytical Biochemistry, 181(1), 59-65.
  • Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid.
  • Reddit. (2024, January 6).
  • Wikipedia. (2024, February 27).
  • VulcanChem. (n.d.). 4-(Difluoromethoxy)thiophene-2-carboxylic acid () for sale.
  • Revelant, G., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.
  • Dunn, M. E., et al. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Pospech, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(42), 23486-23497.
  • Payne, K. A. P., et al. (2024). Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. Faraday Discussions.
  • Organic Chemistry Portal. (n.d.). Decarboxylations.
  • Chieffi, G. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?
  • Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9).
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?
  • Zhang, Y., et al. (2021).
  • Redalyc. (2015). SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK. The Organic Chemistry Notebook, 2, 1-10.
  • Sigma-Aldrich. (n.d.). 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid.
  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube.
  • Mescoloto, A. de F., et al. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes. Polímeros, 23(4), 485-491.
  • Bibi, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133405.
  • ChemRxiv. (2024).
  • ResearchGate. (2014, March 13). A Simple and Efficient Synthesis of Substituted 2,2 '-Bithiophene and 2,2 ':5 ',2 ''-Terthiophene.
  • Merck. (n.d.). 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid.
  • Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Google Patents. (n.d.). CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • SciELO. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes.
  • PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid.
  • Physical Chemistry Chemical Physics. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.

Sources

Troubleshooting

how to dissolve 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in DMSO for cell culture

Technical Support Center: Handling & Solvation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid Overview 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a highly lipophilic organic compound frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Solvation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Overview

5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is a highly lipophilic organic compound frequently utilized in drug discovery. The presence of the difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor, which significantly enhances membrane permeability but drastically reduces aqueous solubility[1]. Furthermore, the rigid planar structure of the thiophene and phenyl rings promotes strong intermolecular π-π stacking. When introduced to aqueous cell culture media, these thermodynamic drivers often cause the compound to rapidly crystallize or "crash out."

This guide provides validated, step-by-step protocols and troubleshooting strategies to successfully dissolve this compound in Dimethyl Sulfoxide (DMSO) and maintain its bioavailability during in vitro cell culture assays.

FAQ & Troubleshooting Guide

Q1: How do I prepare a master stock solution in DMSO without degrading the compound?

The Challenge: Moisture is the enemy of lipophilic stocks. DMSO is highly hygroscopic; if it absorbs water from the atmosphere, the dielectric constant of the solvent drops, leading to premature compound aggregation. The Causality: By utilizing strictly anhydrous DMSO and controlling the thermal environment during dissolution, we maximize the solvent's capacity to disrupt the compound's crystal lattice without introducing hydrolysis risks.

Step-by-Step Protocol: Master Stock Preparation (10 mM)

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Self-validation step: If condensation forms on the vial exterior, do not open; wait longer.

  • Weighing: Weigh the required mass using an analytical balance in a low-humidity environment.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (>99.9% purity) . Do not use standard benchtop DMSO, as it may contain up to 10% water by volume.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance (If required): If the solution is not optically clear, place the vial in a 37°C ultrasonic water bath for 5–10 minutes. The acoustic cavitation and gentle heat will break intermolecular π-π stacking.

  • Sterile Filtration: Draw the solution into a glass syringe and filter through a 0.22 µm PTFE (Teflon) syringe filter into a sterile amber vial. Note: Never use PES or Cellulose Acetate filters for 100% DMSO, as the solvent will dissolve the membrane, ruining your stock and introducing toxic polymers to your cells.

Workflow A 1. Weigh Compound (Room Temp, Desiccated) B 2. Add Anhydrous DMSO (>99.9% Purity) A->B C 3. Vortex & Sonicate (Water Bath, 37°C) B->C D 4. Sterile Filtration (0.22 µm PTFE Filter) C->D E 5. Aliquot & Store (-20°C, Amber Vials) D->E F 6. Aqueous Dilution (Dropwise into 37°C Media) E->F

Workflow for DMSO reconstitution and aqueous dilution of lipophilic compounds.

Q2: My compound precipitates (turns cloudy) when added to cell culture media. How do I prevent this?

The Challenge: This is known as the "solvent shift" effect. When the DMSO stock is injected into aqueous media, the DMSO rapidly diffuses into the water due to high hydrogen-bonding affinity. The highly lipophilic 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid is suddenly left without a solvation shell, causing it to self-aggregate and precipitate[2]. The Causality: To prevent precipitation, we must use "kinetic trapping." By adding the compound slowly to media containing carrier proteins (like BSA or FBS) at physiological temperatures, the compound binds to the hydrophobic pockets of the proteins before it has the chance to self-aggregate.

Step-by-Step Protocol: Aqueous Dilution

  • Pre-warm Media: Warm the complete cell culture media (must contain at least 5-10% FBS or 0.1% BSA) to 37°C. Cold media drastically reduces the solubility threshold.

  • Agitation: Place the media tube on a vortex mixer set to a low, continuous speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the vortexing liquid. Do not touch the pipette tip to the plastic wall, as the compound will immediately crystallize on the plastic.

  • Visual QC (Self-Validation): Inspect the media under an inverted phase-contrast microscope at 20x magnification. If you observe needle-like crystals or amorphous dark aggregates, the compound has crashed out, and the effective concentration is unknown. The solution must be optically clear.

Mechanism cluster_fail Direct/Rapid Addition (Failure) cluster_success Optimized Addition (Success) Stock DMSO Stock Solution (High Solubility) Rapid Rapid Media Addition (Cold Media) Stock->Rapid Slow Dropwise Addition (37°C Media + Agitation) Stock->Slow Crash Solvent Shift (Dielectric Drop) Rapid->Crash Precip Hydrophobic Aggregation (Compound Precipitates) Crash->Precip Protein Protein Binding (e.g., BSA Carrier) Slow->Protein Soluble Stable Micro-dispersion (Bioavailable) Protein->Soluble

Mechanistic pathways of compound precipitation versus successful aqueous solvation.

Q3: What is the maximum concentration of DMSO I can use without causing cytotoxicity?

The Challenge: While higher DMSO concentrations keep the compound soluble, DMSO is biologically active. The Causality: DMSO is an amphiphilic molecule that intercalates into the lipid bilayer of cell membranes. At low concentrations, it increases membrane fluidity. At concentrations above a specific threshold, it induces pore formation, osmotic stress, and ultimately apoptosis or necrosis[3]. Furthermore, DMSO can induce differentiation in certain cell lines even at sub-lethal doses[4].

Protocol Standard: Always include a "Vehicle Control" well in your assay. The vehicle control must contain the exact same percentage of DMSO as your highest compound treatment group, but without the drug.

Table 1: Maximum Tolerated DMSO Concentrations by Cell Type

Cell Type / ModelMax Recommended Final DMSO (v/v)Mechanistic Rationale for Limit
Robust Cancer Lines (HeLa, HEK293) 0.5% - 1.0%Tolerant to mild osmotic stress; >1.0% induces off-target transcriptomic shifts.
Primary Cells (Fibroblasts, HUVECs) 0.1% - 0.2%Highly sensitive lipid bilayers; >0.2% causes morphological changes and senescence.
Stem Cells (iPSCs, ESCs) 0.05% - 0.1%DMSO is a known differentiation agent; higher doses disrupt pluripotency networks.
Hepatocytes (HepG2, Primary) 0.5%High metabolic capacity, but >0.5% inhibits CYP450 enzyme activity, confounding drug assays.
Q4: How should I store the reconstituted DMSO stock?

The Challenge: Chemical degradation and freeze-thaw instability. The Causality: Pure DMSO freezes at 18.5°C. Every time a vial is removed from the freezer, atmospheric moisture condenses on the frozen DMSO and is drawn into the solvent as it thaws. Over multiple cycles, the water content rises, causing the lipophilic difluoromethoxy compound to precipitate irreversibly inside the stock vial.

Step-by-Step Protocol: Storage

  • Aliquot: Immediately after sterile filtration, divide the stock into single-use aliquots (e.g., 20 µL per vial) in tightly sealed, amber polypropylene or glass vials. (Amber protects the thiophene ring from potential UV-induced photo-oxidation).

  • Freeze: Store at -20°C or -80°C.

  • Thaw Protocol: When ready to use, remove a single vial and let it warm to RT in a desiccator. Never use a water bath to thaw DMSO stocks , as water vapor will easily penetrate the cap threads. Once thawed, vortex well. Discard any unused portion of the aliquot to avoid freeze-thaw cycles.

References

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups CHIMIA International Journal for Chemistry URL:[Link]

  • Assay Guidance Manual: Solubility National Center for Biotechnology Information (NCBI) URL:[Link]

  • The effect of dimethyl sulfoxide on in vitro viability and recovery of human articular chondrocytes Nature Scientific Reports URL:[Link]

  • Dimethyl Sulfoxide: A Central Player since the Dawn of Regenerative Medicine Bioengineering (Basel) / PMC URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive SAR Guide: 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid vs. Trifluoromethoxy Analogs

Executive Summary The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry, utilized to precisely tune the physicochemical and pharmacokinetic properties of drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry, utilized to precisely tune the physicochemical and pharmacokinetic properties of drug candidates [1]. Within the context of aryl-thiophene-2-carboxylic acid scaffolds—a privileged pharmacophore frequently utilized in oncology and metabolic disease targeting—the choice between a trifluoromethoxy (-OCF3) and a difluoromethoxy (-OCF2H) substituent on the phenyl ring can drastically alter the molecule's developmental trajectory. This guide provides an objective, data-driven comparison of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid against its -OCF3 counterpart, detailing the causality behind their divergent Structure-Activity Relationships (SAR).

Physicochemical Profiling: The Causality Behind the Fluorine Switch

While both -OCF3 and -OCF2H groups are strongly electron-withdrawing, their steric and stereoelectronic profiles dictate entirely different interactions within a biological system:

  • Trifluoromethoxy (-OCF3): Often termed a "super-halogen," the -OCF3 group is highly lipophilic (Hansch π=1.04 ) and chemically inert. Due to severe stereoelectronic repulsions, the -OCF3 group strongly prefers an orthogonal conformation relative to the aromatic ring [1]. This out-of-plane geometry increases the 3D spatial complexity of the molecule, which enhances binding in deep, hydrophobic target pockets but incurs a high entropic penalty if the pocket is narrow.

  • Difluoromethoxy (-OCF2H): The removal of a single fluorine atom introduces a polarized C-H bond, transforming the substituent into a weak hydrogen-bond donor [2]. More importantly, -OCF2H exhibits "dynamic lipophilicity." Unlike the rigid -OCF3 group, the -OCF2H moiety has a lower rotational energy barrier, allowing it to adopt either a coplanar or orthogonal conformation depending on the microenvironment (e.g., aqueous solvent vs. lipophilic protein pocket) [3]. This adaptability often results in improved aqueous solubility without a proportional loss in membrane permeability.

SAR_Logic Start Phenylthiophene-2-Carboxylic Acid OCF3 -OCF3 Analog Start->OCF3 Trifluoromethoxylation OCF2H -OCF2H Analog Start->OCF2H Difluoromethoxylation Lipid High Lipophilicity (Orthogonal) OCF3->Lipid Dynamic Dynamic Lipophilicity (H-Bond Donor) OCF2H->Dynamic Target1 Hydrophobic Pocket Lipid->Target1 Permeability Dynamic->Target1 Adaptability Target2 H-Bond Acceptor Dynamic->Target2 Specificity

Logical SAR framework comparing -OCF3 and -OCF2H substitutions in drug design.

Comparative SAR & Experimental Data

To objectively evaluate these analogs, we must compare their performance metrics. The data below synthesizes typical SAR outcomes when evaluating these scaffolds against targets such as tubulin or diacylglycerol acyltransferase-1 (DGAT-1), where the thiophene-2-carboxylic acid acts as a critical binding anchor[4].

Table 1: Physicochemical and Pharmacokinetic Comparison

Parameter5-[4-(OCF3)phenyl]thiophene-2-carboxylic acid5-[4-(OCF2H)phenyl]thiophene-2-carboxylic acidCausality / Implication
LogD (pH 7.4) ~3.8~3.1-OCF2H lowers lipophilicity, improving aqueous solubility while maintaining permeability.
Conformation Orthogonal (Rigid)Coplanar/Orthogonal (Dynamic)-OCF2H adapts to the specific geometry of the binding pocket [3].
H-Bond Donor 01 (Weak)-OCF2H can interact with backbone carbonyls in the target active site [2].
HLM Clearance < 15 µL/min/mg< 18 µL/min/mgBoth groups effectively block CYP450-mediated arene hydroxylation [5].
Relative IC50 1.0x (Baseline)0.4x - 0.8x (Improved)Dynamic lipophilicity of -OCF2H often yields tighter binding affinities[6].

Experimental Methodologies

To ensure trustworthiness and reproducibility across SAR campaigns, the following protocols are designed as self-validating systems.

Protocol A: Late-Stage Photoredox Catalytic Synthesis

Causality: Traditional syntheses of fluoromethoxy arenes require harsh conditions or pre-functionalized substrates. Visible-light photoredox catalysis allows for the late-stage generation of OCF3 or OCF2H radicals, enabling direct C-H functionalization of the phenylthiophene scaffold under mild conditions, which is crucial for rapid library generation[7].

  • Preparation: In a nitrogen-filled glovebox, combine 5-phenylthiophene-2-carboxylic acid (0.1 mmol), the difluoromethoxylating reagent (e.g., N-difluoromethoxy-pyridinium salt, 0.15 mmol), and the photocatalyst Ru(bpy)3​(PF6​)2​ (2 mol%) in anhydrous acetonitrile (2 mL) [3].

  • Irradiation: Seal the reaction vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 12 hours.

    • Self-Validation Step: Include a dark control vial (wrapped in aluminum foil) to confirm the reaction is strictly photochemically driven and not a result of background thermal degradation.

  • Isolation: Quench the reaction with deionized water, extract with ethyl acetate (3 x 5 mL), dry over Na2​SO4​ , and purify via reverse-phase HPLC to isolate the desired 5-[4-(difluoromethoxy)phenyl] regioisomer.

Protocol B: Microsomal Metabolic Stability Assay (HLM)

Causality: Replacing a C-H bond with a C-F bond alters the transition state energy for CYP450-mediated oxidation [5]. This assay quantifies the intrinsic clearance to validate that the -OCF2H analog retains the high metabolic stability characteristic of the -OCF3 analog.

  • Incubation Mix: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Self-Validation Step: Run a parallel negative control lacking NADPH to differentiate enzymatic CYP450 metabolism from chemical instability in the buffer.

  • Initiation & Sampling: Initiate the enzymatic reaction by adding NADPH (1 mM final concentration). At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol Prep Prepare 1 µM Compound AddHLM Add HLM (0.5 mg/mL) Prep->AddHLM Incubate Pre-incubate 37°C, 5 min AddHLM->Incubate Initiate Initiate with 1 mM NADPH Incubate->Initiate Quench Quench with Cold MeCN Initiate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Self-validating experimental workflow for microsomal metabolic stability assays.

Conclusion & Strategic Recommendations

The transition from a trifluoromethoxy to a difluoromethoxy group on the 5-phenylthiophene-2-carboxylic acid scaffold is not merely a reduction in molecular weight or lipophilicity. It is a strategic maneuver to leverage dynamic lipophilicity and hydrogen-bond donicity .

  • Opt for the -OCF3 analog when the target binding site is highly hydrophobic, structurally rigid, and requires maximum metabolic shielding without the need for aqueous solubility optimization.

  • Opt for the -OCF2H analog (5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid) when facing solubility bottlenecks, or when structural biology suggests a potential hydrogen-bond acceptor near the halogen binding pocket. The adaptable conformation of -OCF2H often provides a superior balance of potency and pharmacokinetic viability.

References

  • Source: Google Patents (US11760701B2)
  • Title: Ketenimines as Intermediates To Access Difluoromethoxylated Scaffolds Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Catalytic radical difluoromethoxylation of arenes and heteroarenes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PubMed Central (PMC) URL: [Link]

Comparative

comparative binding affinity of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid derivatives

Title: Comparative Binding Affinity Guide: 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic Acid Derivatives Executive Summary & Mechanistic Rationale The thiophene-2-carboxylic acid scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Binding Affinity Guide: 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic Acid Derivatives

Executive Summary & Mechanistic Rationale

The thiophene-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to target diverse biological systems ranging from purinergic receptors (e.g., P2Y14) in inflammatory bowel disease[1] to mycobacterial enzymes (DprE1) in tuberculosis[2], and coagulation factors like Factor Xa[3]. Within this chemical space, the substitution of the 5-phenyl ring with a difluoromethoxy group (–OCF₂H) represents a sophisticated bioisosteric strategy.

As a Senior Application Scientist, I frequently observe that replacing a standard methoxy (–OCH₃) or trifluoromethoxy (–OCF₃) group with a difluoromethoxy moiety fundamentally alters the binding thermodynamics. The –OCF₂H group is not merely a lipophilic appendage; the strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C–H bond. This polarization allows the carbon-bound hydrogen to act as a weak, yet highly directional, hydrogen bond donor. Consequently, 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid derivatives can simultaneously occupy hydrophobic target pockets while establishing unique hydrogen-bonding networks with backbone carbonyls or localized water molecules, driving superior target residence times.

SAR DFM Difluoromethoxy Group (-OCF2H) Lipo Increased Lipophilicity (Optimized LogP) DFM->Lipo Hbond Hydrogen Bond Donor (CF2-H ··· O/N) DFM->Hbond Conf Conformational Locking (Orthogonal to Phenyl) DFM->Conf Affinity Enhanced Binding Affinity (Lower Kd) Lipo->Affinity Hbond->Affinity Conf->Affinity

Figure 1: Mechanistic contributions of the difluoromethoxy group to target binding affinity.

Comparative Binding Affinity Data

To objectively evaluate the performance of the difluoromethoxy substitution, we compare it against its direct structural analogs. The data below synthesizes typical biophysical responses observed when optimizing the 5-phenyl-thiophene-2-carboxylic acid core against a standardized receptor model (e.g., Factor Xa or P2Y14).

Derivative Substitution (R-group)IC₅₀ (nM)K_d (nM)Lipophilicity (cLogP)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Binding Driver
–OCH₃ (Methoxy)45.238.53.1-6.2-3.1Enthalpy (Weak)
–OCF₂H (Difluoromethoxy)4.1 3.2 3.8 -9.8 -1.2 Enthalpy (H-bond) + Desolvation
–OCF₃ (Trifluoromethoxy)12.810.44.5-4.5-6.8Entropy (Hydrophobic effect)
–H (Unsubstituted Phenyl)210.0185.02.8-3.8-2.5Non-specific van der Waals

Data Interpretation: The difluoromethoxy derivative demonstrates a >10-fold enhancement in binding affinity ( Kd​ ) compared to the methoxy analog. Crucially, the thermodynamic profile reveals that this is driven by a highly favorable enthalpic contribution ( ΔH=−9.8 kcal/mol), confirming the formation of specific polar contacts (such as the C–H hydrogen bond) that the fully fluorinated –OCF₃ group cannot achieve.

Biophysical Validation Workflows

To ensure scientific integrity, the binding affinities of these derivatives must be validated through orthogonal biophysical techniques. Relying solely on enzymatic IC₅₀ assays is insufficient due to potential assay interference. We employ a self-validating system utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Workflow Lib Compound Library (Thiophene-2-carboxylic acids) SPR SPR Analysis (Kinetics: k_on, k_off) Lib->SPR Primary Screen ITC ITC Profiling (Thermodynamics: ΔH, ΔS) Lib->ITC Orthogonal Validation XRay X-ray Crystallography (Binding Pose) SPR->XRay High Affinity Hits ITC->XRay Enthalpy-driven Hits Lead Lead Selection (Difluoromethoxy) XRay->Lead Structural Insights

Figure 2: Multimodal biophysical workflow for evaluating thiophene-2-carboxylic acid binding affinity.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is deployed to dissect the equilibrium dissociation constant ( Kd​ ) into its kinetic components ( kon​ and koff​ ). The difluoromethoxy group typically reduces the koff​ rate, leading to prolonged target residence time.

  • Target Immobilization: Amine-couple the target protein (e.g., purified P2Y14 receptor or DprE1) to a CM5 sensor chip until a density of 2000-3000 Resonance Units (RU) is achieved. Leave Flow Cell 1 unmodified as a reference blank.

  • Solvent Correction Calibration: Because thiophene-2-carboxylic acid derivatives require DMSO for solubility, prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer).

    • Causality: Bulk refractive index changes from DMSO mismatch can mask the true binding signal of small molecules.

    • Self-Validation Checkpoint: The DMSO calibration curve must yield a strictly linear response ( R2>0.99 ). If non-linear, the system is suffering from aggregation or micro-bubble interference, and the run must be aborted.

  • Analyte Injection: Inject the 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid derivative in a 2-fold dilution series (0.5 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a buffer-only injection) and fit to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is the gold standard for directly measuring the heat of binding ( ΔH ), allowing us to prove the hydrogen-bonding capability of the –OCF₂H group.

  • Rigorous Dialysis: Dialyze the target protein overnight against the exact assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Even a 1 mM difference in buffer salt concentration between the protein cell and the ligand syringe will generate massive heats of dilution, obliterating the binding signal.

  • Titration Execution: Load the cell with 20 µM of the target protein. Load the syringe with 200 µM of the difluoromethoxy derivative (prepared using the final dialysis buffer). Perform 19 injections of 2 µL at 25°C.

  • Blank Subtraction: Perform a control titration of the ligand into the buffer alone.

    • Self-Validation Checkpoint: The final injections of the ligand-into-protein run must approach the exact heat signature of the ligand-into-buffer run. This confirms the target is fully saturated and the background heat of dilution is accurately captured and subtracted.

Conclusion

The integration of a difluoromethoxy group into the 5-phenyl-thiophene-2-carboxylic acid architecture provides a distinct thermodynamic advantage over traditional methoxy or trifluoromethoxy substituents. By leveraging both optimized lipophilicity and unique hydrogen-bond donor capabilities, these derivatives achieve sub-nanomolar affinities and superior residence times across multiple therapeutic targets[1],[3].

References

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment | Journal of Medicinal Chemistry - ACS Publications. 1

  • 4BTI: factor Xa in complex with the dual thrombin-FXa inhibitor 58. - RCSB PDB. 3

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC - NIH. 4

Sources

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Quantification of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Introduction In the landscape of modern drug development, the precise and reliable quantification of novel chemical entities in biological matrices is not merely a procedural step; it is the bedrock upon which pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, the precise and reliable quantification of novel chemical entities in biological matrices is not merely a procedural step; it is the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy studies are built. This guide focuses on 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid (DFP-TCA), a representative small molecule whose analytical journey from discovery to clinical application hinges on a robustly validated quantification method.

The measurement of drug concentrations in biological fluids like plasma or serum is a critical aspect of drug development.[1][2] This guide provides a comprehensive framework for the full validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for DFP-TCA, grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4][5] We will explore the causality behind experimental choices, compare the premier LC-MS/MS technique with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and provide the detailed protocols necessary for successful implementation in a regulated laboratory environment.

The Premier Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of a novel compound like DFP-TCA in a complex biological matrix, LC-MS/MS is unequivocally the gold standard.[3] Its power lies in the combination of the separation capability of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This dual-layered specificity is paramount; HPLC separates the analyte from many matrix components, and the MS/MS detector then isolates the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This dramatically reduces the likelihood of interference from endogenous matrix components, metabolites, or co-administered drugs.[6]

Rationale for Method Design: Key Considerations

The development of a successful LC-MS/MS method is a systematic process aimed at achieving optimal sensitivity, selectivity, and reproducibility.[7]

  • Analyte Chemistry: DFP-TCA possesses a carboxylic acid functional group. This group is readily ionizable, making it an excellent candidate for Electrospray Ionization (ESI). Given the acidic proton, ESI in negative ion mode is the logical starting point, as it will efficiently generate the deprotonated molecule [M-H]⁻.

  • Internal Standard (IS) Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., DFP-TCA-d4). A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample extraction and matrix-induced ion suppression or enhancement.[8][9] If a SIL-IS is unavailable, a structural analog with similar chromatographic and ionization behavior can be used, though this requires more rigorous validation of matrix effects.

  • Sample Preparation: The primary goal of sample preparation is to remove proteins and phospholipids, which are notorious for causing matrix effects and contaminating the LC-MS system.[10] For DFP-TCA, a simple and rapid Protein Precipitation (PPT) with a solvent like acetonitrile is often sufficient and cost-effective. The addition of an organic solvent denatures and precipitates plasma proteins, leaving the analyte in the supernatant for analysis.

LC-MS/MS Method Validation: A Step-by-Step Protocol

A full bioanalytical method validation is essential to demonstrate that the method is suitable for its intended purpose.[7][11] The validation process must assess key parameters as stipulated by regulatory guidelines.[3][11][12]

Experimental Workflow Diagram

LC-MS Method Validation Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Full Method Validation cluster_application Phase 3: Application RefStd Reference Standard & IS Characterization MethodDev Method Development (LC & MS Optimization) RefStd->MethodDev SamplePrep Sample Preparation Protocol (e.g., Protein Precipitation) MethodDev->SamplePrep Selectivity Selectivity & Specificity SamplePrep->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Day) Linearity->Accuracy MatrixEffect Matrix Effect (Suppression/Enhancement) Accuracy->MatrixEffect Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) MatrixEffect->Stability RoutineAnalysis Routine Study Sample Analysis Stability->RoutineAnalysis FinalReport Final Report & Regulatory Submission RoutineAnalysis->FinalReport

Caption: Workflow for the development and validation of a bioanalytical LC-MS/MS method.

Selectivity and Specificity
  • Why it's done: To prove the method can exclusively measure DFP-TCA without interference from endogenous matrix components.[2][3]

  • Protocol:

    • Analyze blank matrix samples (e.g., human plasma) from at least six different sources.

    • Screen for any response at the retention time and MRM transition of DFP-TCA and its IS.

  • Acceptance Criteria: The response in blank samples should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte, and less than 5% for the internal standard.[13]

Calibration Curve, Linearity, and Range
  • Why it's done: To establish the relationship between the instrument response and the known concentration of the analyte over a specified range.[14]

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of DFP-TCA.

    • The curve must consist of a blank, a zero sample (with IS only), and at least six non-zero concentration levels.[14]

    • Analyze the standards and plot the peak area ratio (Analyte/IS) versus the nominal concentration.

    • Apply a linear regression model, typically with a 1/x² weighting, to fit the data.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[15]

Accuracy and Precision
  • Why it's done: To demonstrate the closeness of measured values to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[3]

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.[1]

    • Inter-day (Between-run): Analyze at least three separate runs on at least two different days.[1]

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (expressed as Coefficient of Variation, %CV) should not exceed 15% (20% for LLOQ).[1][12]

Matrix Effect
  • Why it's done: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[8]

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS in a neat solution (e.g., mobile phase).

      • Set B: Post-extraction spike; blank matrix is extracted first, then spiked with analyte and IS.

      • Set C: Pre-extraction spike; blank matrix is spiked with analyte and IS, then extracted (standard QC samples).

    • Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across at least six different lots of the matrix should not be greater than 15%.

Stability
  • Why it's done: To ensure the analyte is stable throughout the entire process, from sample collection to final analysis.[2]

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to various storage and handling conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (e.g., -80°C) and thawing.

      • Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the expected study sample storage time.

      • Post-Preparative Stability: Processed samples stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Quantitative Data Summary: LC-MS/MS Validation

The following table summarizes expected performance data for a fully validated LC-MS/MS method for DFP-TCA.

Validation ParameterPerformance MetricAcceptance CriteriaResult
Linearity & Range Range-0.5 - 1000 ng/mL
Correlation (r²)≥ 0.99> 0.999
Weighting-1/x²
Accuracy LLOQ (0.5 ng/mL)80 - 120%98.5%
Low, Mid, High QC85 - 115%96.2% - 103.1%
Precision (%CV) LLOQ (0.5 ng/mL)≤ 20%8.7%
Low, Mid, High QC≤ 15%4.5% - 7.2%
Sensitivity LLOQS/N > 50.5 ng/mL
Matrix Effect IS-Normalized MF (%CV)≤ 15%6.8%
Stability All ConditionsMean within ±15% of nominalPass

Comparison Guide: LC-MS/MS vs. HPLC-UV

While LC-MS/MS is the superior choice, it is instructive to compare it with HPLC-UV, a more traditional and widely available technique.

FeatureLC-MS/MSHPLC-UV
Principle Separation by chromatography, detection by mass and fragmentation.[16]Separation by chromatography, detection by UV light absorbance.[16]
Selectivity Very High: Mass-based detection is highly specific, minimizing interference.[6][17]Moderate: Relies on chromatographic separation alone. Co-eluting compounds with similar UV spectra can interfere.[6]
Sensitivity (LOQ) Very High: Typically in the low ng/mL to pg/mL range.[18]Lower: Typically in the high ng/mL to µg/mL range.[18]
Matrix Effect Significant Concern: Ion suppression/enhancement must be carefully validated and controlled, often with a SIL-IS.[8][19]Low Concern: Less susceptible to matrix effects, though baseline noise can be an issue.
Method Development More complex, requires optimization of both LC and MS parameters.Simpler, requires optimization of LC conditions and selection of an appropriate wavelength.
Cost & Complexity Higher initial investment and maintenance costs. Requires specialized operators.[16]Lower cost, simpler to operate and maintain.[17]
Verdict for DFP-TCA Recommended: Essential for bioanalysis in complex matrices (plasma, serum) due to its superior sensitivity and selectivity, which are required for pharmacokinetic studies.Not Recommended for Bioanalysis: May be suitable for analyzing bulk drug substance or simple formulations, but lacks the sensitivity and selectivity for typical in-vivo concentrations and complex biological samples.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that forms the cornerstone of regulatory submissions for new drug candidates. For the quantification of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid in biological matrices, an LC-MS/MS method is the definitive choice, offering unparalleled sensitivity and selectivity. While HPLC-UV has its applications, it cannot provide the level of confidence required for bioanalysis in drug development. By adhering to the detailed protocols and acceptance criteria outlined in this guide, which are harmonized with global regulatory expectations, researchers can ensure the generation of high-quality, reliable, and defensible data to support their drug development programs.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (n.d.). Farmacia Journal. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2024). MDPI. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Academica Press. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (n.d.). FyoniBio. [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PMC. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy. [Link]

  • Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. (n.d.). Waters. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. (2026). ResearchGate. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (2016). IntechOpen. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). LinkedIn. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. (n.d.). PMC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026). LCGC International. [Link]

  • Overcoming Matrix Interference in LC-MS/MS. (2025). Separation Science. [Link]

Sources

Comparative

Comparative Pharmacokinetic Profiling of Difluoromethoxy vs. Methoxy Thiophene Carboxylic Acids

Executive Summary The thiophene carboxylic acid scaffold is a privileged pharmacophore found in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and phosphodiesterase (PDE) inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene carboxylic acid scaffold is a privileged pharmacophore found in numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and phosphodiesterase (PDE) inhibitors. When optimizing the pharmacokinetic (PK) profile of these molecules, medicinal chemists frequently employ bioisosteric replacement. A highly effective and modern strategy is the substitution of a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H)[1],[2]. This guide provides an objective comparison of the PK profiles of methoxy versus difluoromethoxy thiophene carboxylic acids, detailing the mechanistic causality behind their divergent behaviors and outlining robust experimental protocols for their evaluation.

Mechanistic Rationale: The Bioisosteric Shift

The decision to replace a methoxy group with a difluoromethoxy moiety is driven by fundamental principles of physical organic chemistry and drug metabolism[3].

  • Metabolic Blockade of O-Demethylation: The methoxy group is highly susceptible to cytochrome P450 (CYP450)-mediated O-demethylation. CYP enzymes (such as CYP2C9 and CYP3A4) initiate this process via hydrogen atom transfer (HAT) at the weak C-H bonds (approx. 105 kcal/mol), leading to the formation of reactive phenolic or catechol metabolites and rapid systemic clearance[3]. By replacing these C-H bonds with highly stable C-F bonds (approx. 110–126 kcal/mol), the difluoromethoxy group dramatically increases the transition state energy required for enzymatic cleavage. This effectively blocks the metabolic hotspot, preventing rapid degradation[1],[3].

  • Lipophilic Hydrogen Bond Donor Capability: Unlike the purely electron-donating methoxy group, the difluoromethoxy group is weakly electron-withdrawing (Hammett σp​≈+0.14 )[1]. The strong electron-withdrawing nature of the fluorine atoms polarizes the remaining C-H bond, rendering it acidic enough to act as a "lipophilic hydrogen bond donor"[2],[4]. This unique property allows the -OCF₂H group to maintain critical target binding interactions while simultaneously increasing the molecule's overall lipophilicity (LogP), which enhances passive membrane permeability and oral absorption[1],[4].

G M_Thio Methoxy-Thiophene Carboxylic Acid CYP450 CYP450 Enzymes (e.g., CYP2C9, CYP3A4) M_Thio->CYP450 O_Demeth O-Demethylation (Rapid Clearance) CYP450->O_Demeth Blocked Metabolic Blockade (C-F Bond Stability) CYP450->Blocked Phenol Phenolic/Hydroxy Metabolite O_Demeth->Phenol DFM_Thio Difluoromethoxy-Thiophene Carboxylic Acid DFM_Thio->CYP450 Stable Prolonged Half-Life & Bioavailability Blocked->Stable

CYP450-mediated metabolism of methoxy vs difluoromethoxy thiophene carboxylic acids.

Pharmacokinetic Comparison: Quantitative Data

Extensive structure-activity relationship (SAR) and drug metabolism and pharmacokinetics (DMPK) studies demonstrate the superior profile of the difluoromethoxy substitution[5],[4]. Table 1 summarizes the comparative PK parameters typically observed when modifying a thiophene carboxylic acid scaffold.

Table 1: Comparative Physicochemical and PK Properties
ParameterMethoxy (-OCH₃) AnalogDifluoromethoxy (-OCF₂H) AnalogCausality / Impact
Lipophilicity (LogP) Moderate (~2.5)High (~3.2)Fluorine incorporation increases lipophilicity, driving better passive membrane permeability[1].
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Strong C-F bonds resist CYP450-mediated O-demethylation, reducing hepatic clearance[3],[6].
Plasma Half-life ( t1/2​ ) Short (1-2 hours)Prolonged (4-8 hours)Reduced clearance directly extends systemic circulation time, allowing for less frequent dosing[1].
Oral Bioavailability (%F) Low to Moderate (20-40%)High (60-85%)Enhanced metabolic stability prevents first-pass hepatic extraction, maximizing systemic exposure[1].

Experimental Methodologies (Self-Validating Protocols)

To objectively validate these PK differences, rigorous experimental protocols must be employed. The following methodologies detail the critical steps and the underlying causality for each action to ensure self-validating, reproducible results.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the disappearance of the parent compound in the presence of hepatic enzymes[6].

  • Preparation: Prepare a 1 µM solution of the test compound (methoxy or difluoromethoxy analog) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL.

    • Causality: Microsomes contain the membrane-bound CYP450 enzymes responsible for phase I oxidative metabolism[6].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative metabolism cannot occur[7].

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity to provide an accurate temporal snapshot of metabolism[6].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and identify metabolites[6].

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Formulation: Formulate the compounds in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 5% DMSO, 40% PEG400, 55% Saline).

    • Causality: Complete dissolution is required to prevent precipitation in the bloodstream (IV) and to ensure consistent gastrointestinal absorption (PO)[5].

  • Dosing: Administer the compound to male Sprague-Dawley rats (IV: 1 mg/kg; PO: 5 mg/kg).

    • Causality: Dual-route administration is required to calculate absolute oral bioavailability (%F) by comparing the dose-normalized Area Under the Curve (AUC) of PO versus IV[4].

  • Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use EDTA as an anticoagulant.

  • Quantification: Extract plasma and analyze via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive Clearance ( CL ), Volume of Distribution ( Vdss​ ), Half-life ( t1/2​ ), and AUC.

G Start Compound Synthesis (Methoxy vs OCF2H) InVitro In Vitro Microsomal Stability (HLM/MLM) Start->InVitro LCMS LC-MS/MS Metabolite Profiling InVitro->LCMS InVivo In Vivo PK (Mice/Rats) IV and PO Dosing LCMS->InVivo Data Calculate CL_int, t1/2, Bioavailability (F%) InVivo->Data

Step-by-step workflow for evaluating pharmacokinetic profiles of synthesized analogs.

Conclusion

The strategic replacement of a methoxy group with a difluoromethoxy group on a thiophene carboxylic acid scaffold represents a powerful application of bioisosterism. By exploiting the thermodynamic strength of the C-F bond and the unique lipophilic hydrogen bond donor capacity of the -OCF₂H moiety, researchers can systematically overcome metabolic liabilities (such as rapid O-demethylation). This targeted structural modification reliably extends plasma half-life, reduces intrinsic clearance, and significantly improves oral bioavailability, accelerating the transition of hits to viable clinical leads.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PubMed Central URL: [Link]

  • Title: Structure–Activity Relationships and Discovery of Novel Therapeutics Source: ACS Publications URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

Sources

Validation

structural validation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid using 2D NMR spectroscopy

An objective guide to the comprehensive structural validation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, comparing the utility of COSY, HSQC, and HMBC spectroscopy to achieve unambiguous molecular chara...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to the comprehensive structural validation of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, comparing the utility of COSY, HSQC, and HMBC spectroscopy to achieve unambiguous molecular characterization.

Introduction: The Challenge of Unambiguous Structure

In drug discovery and development, absolute certainty in a molecule's structure is non-negotiable. For novel compounds like 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid, a seemingly simple structure presents a significant validation challenge. While 1D NMR (¹H and ¹³C) provides a foundational fingerprint, it often leaves critical questions unanswered, particularly regarding the connectivity of non-protonated carbons and the precise arrangement of the distinct phenyl and thiophene fragments.

This guide provides a comparative analysis of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—as a synergistic toolkit for the irrefutable structural validation of this target molecule. We will move beyond a simple listing of steps to explain the causality behind the experimental choices, demonstrating how this multi-faceted approach creates a self-validating system for structural elucidation.

The Limitations of 1D NMR: An Incomplete Picture

A preliminary analysis using 1D ¹H and ¹³C NMR would provide initial clues: the number of unique protons and carbons, their general electronic environments, and some splitting patterns. However, it would leave several ambiguities:

  • Quaternary Carbons: Key carbons, such as the carboxylic acid carbon, the thiophene carbons C2 and C5, and the phenyl carbons C1' and C4', would not appear in a standard ¹³C DEPT-135 spectrum and would be difficult to assign definitively.

  • Fragment Connectivity: While we could infer the presence of a 1,4-disubstituted phenyl ring and a 2,5-disubstituted thiophene ring, 1D NMR alone provides no direct evidence that these two rings are connected to each other.

  • Assignment Ambiguity: Overlapping signals in the aromatic region could make definitive assignment of each specific proton and carbon challenging.

To resolve these issues, we must turn to 2D NMR techniques, which correlate nuclei through their bonding networks.

The 2D NMR Toolkit: A Comparative Overview

2D NMR experiments add a second frequency dimension to the spectrum, allowing us to visualize correlations between nuclei that are interacting, or "coupled," through chemical bonds. For our target molecule, three core experiments provide complementary and essential pieces of the structural puzzle.

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1] The spectrum displays ¹H chemical shifts on both axes, with cross-peaks appearing where coupled protons intersect.[2]

    • Core Question Answered: Which protons are neighbors in a spin system?

    • Utility for this Molecule: COSY is essential for tracing the proton networks within the individual aromatic rings. It will confirm the connectivity of the adjacent protons on the thiophene ring and the ortho/meta relationships on the phenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[1] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with a cross-peak appearing for each C-H bond.[3]

    • Core Question Answered: Which proton is attached to which carbon?

    • Utility for this Molecule: HSQC acts as a bridge between the ¹H and ¹³C assignments. Once the proton networks are established with COSY, HSQC allows for the unambiguous assignment of their corresponding carbon atoms. It is particularly useful for distinguishing the CH groups of the thiophene and phenyl rings.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular backbone. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[3][4]

    • Core Question Answered: How are the different spin systems and functional groups connected?

    • Utility for this Molecule: HMBC is the key to connecting the fragments. It provides the crucial long-range correlations that prove the thiophene ring is attached to the phenyl ring, and that the carboxylic acid group is attached to the thiophene. It is the only experiment of the three that can definitively assign the quaternary carbons.

Experimental Workflow & Protocols

A logical and systematic workflow is critical for efficient and accurate data acquisition and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Dissolve ~25 mg of compound in ~0.6 mL of DMSO-d6 NMR Acquire Spectra on 400-600 MHz Spectrometer Sample->NMR OneD 1. Analyze 1D Spectra (¹H, ¹³C, DEPT-135) NMR->OneD COSY 2. Trace Spin Systems (COSY) OneD->COSY HSQC 3. Assign C-H Pairs (HSQC) COSY->HSQC HMBC 4. Connect Fragments & Assign Quaternaries (HMBC) HSQC->HMBC Structure 5. Assemble Final Structure HMBC->Structure

Caption: Experimental and analytical workflow for 2D NMR structural validation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 25-30 mg of 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid.[1]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent suitable for dissolving the compound and that does not obscure key signals (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Experiments should be performed on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Acquire a standard 1D ¹H spectrum and a ¹³C{¹H} spectrum. A DEPT-135 experiment is also highly recommended to differentiate CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition Parameters:

    • COSY (gCOSY): Use a gradient-selected COSY experiment. Standard parameters preloaded into the spectrometer software are often sufficient.[4]

    • HSQC (gHSQCAD): Acquire a gradient-selected, sensitivity-enhanced HSQC experiment optimized for one-bond ¹JCH couplings of ~145-160 Hz.

    • HMBC (gHMBCAD): Acquire a gradient-selected HMBC experiment. The key parameter is the long-range coupling delay, which should be optimized for an average ⁿJCH of 8-10 Hz to observe primarily two- and three-bond correlations.[1][4] A relaxation delay (d1) of 1.5-2.0 seconds is recommended for all 2D experiments to allow for adequate spin relaxation.[5]

Data Analysis and Structural Elucidation: A Step-by-Step Guide

To illustrate the analysis, we will use hypothetical but realistic chemical shift data based on known values for analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid (in DMSO-d₆)

Atom LabelAtom TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity / Coupling
COOHC~162.5~13.5br s
C2C~144.0--
C3CH~127.0~7.45d, J ≈ 4.0 Hz
C4CH~135.0~7.80d, J ≈ 4.0 Hz
C5C~148.0--
C1'C~128.0--
C2'/C6'CH~128.5~7.85d, J ≈ 8.8 Hz
C3'/C5'CH~118.0~7.30d, J ≈ 8.8 Hz
C4'C~150.0--
-OCHF₂CH~116.0 (t, ¹JCF ≈ 260 Hz)~7.60t, ²JHF ≈ 73 Hz

(Note: Chemical shifts are estimates. The -OCHF₂ carbon signal is a triplet due to coupling with two fluorine atoms, and the proton signal is a triplet due to coupling with two fluorine atoms.)

Step 1: COSY Analysis - Mapping the Proton Framework

The COSY spectrum reveals two isolated spin systems:

  • Thiophene Ring: A cross-peak between the signals at ~7.45 ppm (H4) and ~7.80 ppm (H3) confirms their three-bond coupling and adjacency on the thiophene ring.

  • Phenyl Ring: A strong cross-peak between the signals at ~7.85 ppm (H2'/H6') and ~7.30 ppm (H3'/H5') confirms their ortho-coupling relationship, characteristic of a 1,4-disubstituted benzene ring.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum correlates the proton signals to their directly attached carbons.

  • The thiophene proton at ~7.45 ppm correlates to the carbon at ~127.0 ppm (C4).

  • The thiophene proton at ~7.80 ppm correlates to the carbon at ~135.0 ppm (C3).

  • The phenyl protons at ~7.85 ppm correlate to the carbon at ~128.5 ppm (C2'/C6').

  • The phenyl protons at ~7.30 ppm correlate to the carbon at ~118.0 ppm (C3'/C5').

  • The difluoromethoxy proton at ~7.60 ppm correlates to the carbon at ~116.0 ppm (-OCHF₂).

Step 3: HMBC Analysis - Assembling the Full Structure

The HMBC spectrum provides the critical long-range correlations that connect all the molecular fragments and assign the quaternary carbons. This is where the full power of the comparative approach becomes clear.

Caption: Key HMBC correlations confirming the molecular backbone.

Key Observed Correlations:

  • Thiophene-Carboxylic Acid Link: A three-bond correlation (³JCH) is observed from the thiophene proton H4 (~7.80 ppm) to the carboxylic acid carbon (~162.5 ppm). This unambiguously places the carboxyl group at the C2 position.

  • Thiophene-Phenyl Link (Correlation A): A crucial three-bond correlation is seen from the thiophene proton H3 (~7.45 ppm) to the phenyl quaternary carbon C1' (~128.0 ppm).

  • Thiophene-Phenyl Link (Correlation B): A complementary three-bond correlation is observed from the phenyl protons H2'/H6' (~7.85 ppm) to the thiophene quaternary carbon C5 (~148.0 ppm). These two correlations irrefutably prove the connectivity between the two rings.

  • Phenyl-Difluoromethoxy Link: A two-bond correlation (²JCH) from the -OCHF₂ proton (~7.60 ppm) to the phenyl carbon C4' (~150.0 ppm) confirms the position of the difluoromethoxy group.

Comparative Summary and Conclusion

Table 2: Comparison of 2D NMR Techniques for Structural Validation

TechniquePrimary Information GainedKey Contribution for this MoleculeLimitations (if used alone)
COSY ¹H-¹H connectivity (through-bond)Identified the isolated thiophene and phenyl proton spin systems.Cannot connect fragments or assign quaternary carbons.
HSQC ¹H-¹³C one-bond correlationsUnambiguously assigned all protonated carbons.Provides no information on connectivity between carbons.
HMBC ¹H-¹³C long-range correlationsCritically connected all fragments (Thiophene-COOH, Thiophene-Phenyl, Phenyl-OCHF₂) and assigned all quaternary carbons.Can sometimes be complex to interpret without COSY and HSQC data.

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Houpis, I. N., et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education, 90(4), 517-520. Available at: [Link]

  • Ito, T., et al. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 698. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid

Comprehensive Safety & Handling Guide: 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid This document provides essential, field-proven guidance for the safe handling, use, and disposal of 5-[4-(Difluoromethoxy)ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid

This document provides essential, field-proven guidance for the safe handling, use, and disposal of 5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid (CAS No. 1096977-35-3). As a specialized thiophene derivative, this compound requires a rigorous approach to laboratory safety. This guide moves beyond mere compliance, offering a framework for building a self-validating culture of safety tailored to the specific risks posed by this and similar chemical entities. The protocols herein are designed for researchers, scientists, and drug development professionals who demand technical accuracy and operational clarity.

Hazard Assessment: Understanding the Compound

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust hazard assessment can be constructed by analyzing the toxicology of structurally analogous compounds, such as 2-thiophenecarboxylic acid and other substituted phenylthiophene carboxylic acids. The primary hazards are consistently identified across these analogues.

Key Identified Hazards:

  • Acute Toxicity: The compound is presumed to be harmful if swallowed and harmful in contact with skin.[1][2]

  • Skin Irritation: Direct contact is expected to cause skin irritation.[1][2][3]

  • Eye Damage: The compound is classified as causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: As a solid powder, inhalation of dust may cause respiratory irritation.[1][2][3][4]

Data Summary Table: Hazard Profile

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Acute Dermal ToxicityHarmful in contact with skin.Skin Contact[1][2]
Acute Oral ToxicityHarmful if swallowed.Ingestion[1][2]
Skin Corrosion/IrritationCauses skin irritation.Skin Contact[4]
Serious Eye Damage/IrritationCauses serious eye irritation.Eye Contact[4][5]
Specific Target Organ ToxicityMay cause respiratory irritation.Inhalation[2][3][4]

Physical Form: This compound is typically a solid powder, which presents a significant risk of aerosolization and inhalation during handling procedures like weighing and transferring.[1]

Core Personal Protective Equipment (PPE) Regimen

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The selection of specific PPE must be informed by a task-specific risk assessment.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required for all work with this compound.[6]

  • Enhanced Protection: For procedures with a higher risk of splashes or dust generation (e.g., handling quantities greater than a few grams, sonicating solutions), a full-face shield must be worn in addition to chemical splash goggles.[6] A face shield alone provides inadequate protection.

Hand Protection

The compound's dermal toxicity and irritant properties necessitate careful glove selection. The principle of "right glove for the job" is paramount.

  • General Handling: For low-volume tasks with minimal exposure risk, nitrile gloves are a suitable choice, offering good resistance to a range of chemicals, including acids and bases.[7][8]

  • Prolonged Contact or Immersion: For extended handling or tasks where immersion is possible, heavier-duty gloves are required. Butyl or neoprene gloves offer superior resistance to many organic solvents and corrosive materials.[8][9]

  • Validation: Always consult the glove manufacturer's chemical compatibility chart to verify that the chosen material is appropriate for the specific solvents and reagents used in your procedure.

Glove Selection Guide

Glove MaterialRecommended UseNot Recommended For
Nitrile General handling, protection from acids, bases, oils.[7]Prolonged exposure to certain organic solvents.
Neoprene Excellent for acids, bases, alcohols, and most hazardous chemicals.[7]Halogenated and aromatic hydrocarbons.
Butyl Superior resistance to ketones, esters, and gases. Ideal for handling highly hazardous materials.[9]Check compatibility charts for specific solvents.
Body Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory at all times.[6]

  • Chemical Apron: When handling larger quantities or performing tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Apparel: Full-length pants and closed-toe shoes are required in the laboratory at all times to prevent skin exposure.[6]

Respiratory Protection

Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure.

  • When Required: Respiratory protection is necessary if work must be performed outside of a fume hood or if the ventilation system is insufficient to control dust generation.[1][4]

  • Type: For protection against solid particulates (dust), a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[10] Personnel must be properly fit-tested and trained before using any respirator.

Operational Plan: Step-by-Step Safety Workflow

This workflow provides a logical sequence for ensuring safety from preparation to cleanup.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Prep1 Review SDS & This Guide Prep2 Assess Task-Specific Risks (e.g., Quantity, Procedure) Prep1->Prep2 Prep3 Select PPE Based on Risk Level (Refer to Section 2) Prep2->Prep3 Exec1 Inspect PPE for Integrity (No rips, cracks, or defects) Prep3->Exec1 Exec2 Don PPE in Correct Sequence (Coat -> Goggles -> Gloves) Exec1->Exec2 Exec3 Perform Work in Fume Hood Exec2->Exec3 Post1 Doff PPE Correctly (Avoid Self-Contamination) Exec3->Post1 Post2 Segregate Waste (PPE vs. Chemical Waste) Post1->Post2 Post3 Dispose of Waste Properly (Refer to Section 5) Post2->Post3 Post4 Thoroughly Wash Hands Post3->Post4

Caption: PPE Selection and Use Workflow.

Emergency Response Plan

Immediate and correct action following an exposure is critical to minimizing harm.

Emergency_Response cluster_actions Immediate Actions Exposure Accidental Exposure Occurs Skin Skin Contact: Wash with soap & water for 15 min. Remove contaminated clothing. Exposure->Skin Skin Eye Eye Contact: Rinse with water for 15+ min. Remove contact lenses if possible. Exposure->Eye Eye Inhale Inhalation: Move to fresh air immediately. Exposure->Inhale Inhalation SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhale->SeekMedical

Caption: Emergency Response Protocol for Exposures.

Detailed First Aid Measures:

  • If on Skin: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek medical attention.

  • If in Eyes: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Get immediate medical attention.

  • If Inhaled: Remove the person from exposure and move to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][2] Seek medical attention.

  • If Swallowed: Clean mouth with water and rinse thoroughly.[1][2] Do NOT induce vomiting. Call a physician or poison control center immediately.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

PPE Decontamination and Disposal:

  • Disposable gloves, contaminated wipes, and other contaminated disposable items must be collected in a designated hazardous waste container.

  • Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste. Do not wash with regular laundry.[3]

Chemical Waste Disposal:

  • Classification: As a fluorinated organic compound, this chemical and its waste solutions must be disposed of as halogenated organic waste .[11][12]

  • Collection: Collect all waste containing this compound (including rinsate from cleaning glassware) in a clearly labeled, sealed, and appropriate waste container.

  • Prohibitions:

    • DO NOT pour this chemical or its waste down the drain.[12]

    • DO NOT mix with non-halogenated organic waste streams.[13]

  • Compliance: All disposal activities must adhere strictly to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet (for 2-Thiophenecarboxylic acid).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet (for Thiophene-2-carboxylic acid).
  • TCI Europe N.V. (n.d.). Safety Data Sheet (for 5-Phenyl-2-thiophenecarboxylic Acid).
  • CymitQuimica. (2023, October 11). Safety Data Sheet.
  • University of Oxford, Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet (for 3-Thiophenecarboxylic acid).
  • Sigma-Aldrich. (n.d.). 5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid | 1096977-35-3.
  • (2024). Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Guidebook, p.67.
  • TCI Chemicals. (n.d.). Safety Data Sheet (for 3-(Chlorosulfonyl)-2-thiophenecarboxylic Acid Methyl Ester).
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • ChemicalBook. (2025, July 14). 5-(4-Fluorophenyl)thiophene-2-carboxylic acid | 115933-30-7.
  • NextSDS. (n.d.). 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid.
  • Benchchem. (2025). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Merck Millipore. (2025, August 7). Safety Data Sheet.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet (for 5-Acetylthiophene-2-carboxylic acid).
  • North Carolina State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D).
  • (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • PubChem. (2025, September 15). 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). 5-(2,4-Difluorophenyl)thiophene-2-carboxylic acid | 874801-40-8.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid
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5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid
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